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Core Science & Biosynthesis

Foundational

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG): A Next-Generation Anionic Lipid for Advanced Nanocarrier and Artificial Blood Formulations

Executive Summary In the development of lipid nanoparticles (LNPs) and liposomal drug delivery systems, achieving a stable colloidal dispersion while evading the host immune system is a paramount challenge. 1,5-Dihexadec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of lipid nanoparticles (LNPs) and liposomal drug delivery systems, achieving a stable colloidal dispersion while evading the host immune system is a paramount challenge. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0), commonly abbreviated as DHSG , is a highly specialized synthetic anionic lipid engineered to solve this exact problem 1. By providing critical electrostatic repulsion without triggering complement activation, DHSG has become a foundational excipient in the formulation of artificial red blood cells (Hemoglobin-Vesicles), enzyme replacement therapies, and inorganic nanocarriers.

Chemical Identity & Structural Causality

DHSG is structurally composed of an L-glutamate backbone esterified with two hexadecyl (C16) chains, while the amino group is acylated with a succinyl (3-carboxy-1-oxopropyl) group 2.

As an Application Scientist, it is crucial to understand the causality behind this specific molecular architecture:

  • Hydrophobic Matching: The dihexadecyl (C16) tails provide perfect hydrophobic length matching with primary matrix lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). This prevents phase separation within the lipid bilayer and drastically reduces membrane permeability, preventing the premature leakage of encapsulated hydrophilic payloads 3.

  • Electrostatic Repulsion: The terminal carboxylic acid on the succinyl headgroup remains deprotonated at physiological pH. This imparts a strong negative surface charge to the vesicle (Zeta potential typically between -17 mV and -41 mV), which creates electrostatic repulsion between vesicles, preventing aggregation and fusion during long-term storage 4.

Table 1: Physicochemical Profile of DHSG
ParameterSpecification / Data
Chemical Name 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
CAS Registry Number 125401-63-0
Molecular Formula C₄₁H₇₇NO₇
Molecular Weight 696.07 g/mol
Hydrophobic Domain Dihexadecyl (C16) chains
Hydrophilic Headgroup Succinyl-acylated L-glutamate
Functionality Anionic structural lipid for vesicle stabilization

The Biocompatibility Imperative: Immune Evasion

The most significant technical hurdle in liposomal drug delivery is the innate immune system. Historically, formulators used natural anionic lipids like phosphatidylglycerol (DPPG) or phosphatidylserine (PS) to achieve negative zeta potentials. However, these natural lipids are rapidly recognized by the immune system, triggering the complement cascade (releasing anaphylatoxins C3a and C5a) and inducing platelet aggregation. This leads to rapid clearance by the mononuclear phagocyte system (MPS) and poses severe thrombosis risks 5.

DHSG was rationally designed to circumvent this. The unique steric presentation of the succinyl group provides the requisite negative charge without exposing the specific spatial structural motifs recognized by complement proteins (such as C1q). Consequently, DHSG-based liposomes exhibit prolonged blood circulation times and exceptional biocompatibility, even at the massive infusion volumes required for artificial blood substitutes 6.

ImmuneEvasion Liposome Liposomal Nanocarrier (Blood Circulation) Traditional Traditional Anionic Lipids (e.g., DPPG, PS) Liposome->Traditional DHSG DHSG Synthetic Lipid (Succinyl Headgroup) Liposome->DHSG Complement Complement Activation (C3a, C5a release) Traditional->Complement Platelet Platelet Aggregation (Thrombosis Risk) Traditional->Platelet Stealth Immune Evasion (No Complement Activation) DHSG->Stealth Clearance Rapid RES Clearance (Phagocytosis) Complement->Clearance Platelet->Clearance Circulation Prolonged Circulation (Stable Dispersion) Stealth->Circulation

Figure 1: Mechanistic divergence in biological response between traditional anionic lipids and DHSG.

Formulation Engineering & Applications

DHSG is primarily utilized in quaternary lipid systems alongside a primary phospholipid (DPPC), cholesterol (for membrane fluidity regulation), and a PEGylated lipid (for steric stabilization) [[7]]().

Table 2: Comparative Liposomal Formulations Utilizing DHSG
ApplicationEncapsulated PayloadLipid Molar Ratio (DPPC : Chol : DHSG : PEG-DSPE)Target Zeta PotentialRef
Artificial Red Blood Cells (Hb-V) Purified Hemoglobin5 : 4 : 0.9 : 0.03-17.5 mV3, 8
Antioxidant Delivery Nanoceria (CeO₂ NPs)5 : 5 : 1 : 0.03-41.0 mV (Empty)7
Platelet Substitutes Adenosine Diphosphate4.52 : 4.52 : 0.9 : 0.03*Highly Negative5
Enzyme Replacement Therapy Glucocerebrosidase5 : 5 : 1 : 0.033Negative9
Localized Cancer Therapy Doxorubicin5 : 4.85 : 1.04 : 0.03-21.7 mV10

*Note: Platelet substitute formulation also includes 0.3 mol% H12-MALPEG-Glu2C18 for active targeting.

Experimental Methodology: Self-Validating Protocol for Protein Encapsulation

The encapsulation of macromolecular proteins into liposomes traditionally suffers from low encapsulation efficiency (EE). The inclusion of DHSG, combined with a specialized Freeze-Thaw and Extrusion protocol, optimizes this process by converting polydisperse multilamellar vesicles (MLVs) into uniform unilamellar vesicles [[11]]().

The Causality of Freeze-Thawing: The formation of ice crystals physically fractures the concentric lipid bilayers of MLVs. Upon thawing, the membranes reseal, trapping the surrounding high-concentration protein solution. This step increases EE from <5% to >20% 4.

Workflow LipidMix Lipid Mixture (DPPC/Chol/DHSG/PEG) ThinFilm Thin-Film Hydration (t-butanol/water lyophilization) LipidMix->ThinFilm Hydration Hydration & Mixing (Polydisperse MLVs) ThinFilm->Hydration Protein Protein Solution (e.g., Hemoglobin/Enzyme) Protein->Hydration Encapsulation FreezeThaw Freeze-Thaw Cycles (Liquid N2 / 37°C Water) Hydration->FreezeThaw Lamellar Disruption Extrusion Membrane Extrusion (0.22 µm Polycarbonate) FreezeThaw->Extrusion Sizing Purification Purification (Ultracentrifugation/Dialysis) Extrusion->Purification Unencapsulated Removal Final Size-Controlled Protein-Loaded LNP Purification->Final

Figure 2: Experimental workflow for synthesizing size-controlled DHSG-based liposomes.

Step-by-Step Protocol & Validation Checkpoints
  • Lipid Film Preparation: Dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE (molar ratio 5:4:0.9:0.03) in a volatile organic solvent (e.g., chloroform/methanol or t-butanol) 7.

  • Desiccation: Evaporate the solvent under reduced pressure (rotary evaporation) to form a thin lipid film, followed by overnight vacuum desiccation to remove residual solvent 10.

  • Hydration: Hydrate the lipid film with the target protein solution (e.g., 38 g/dL purified hemoglobin in physiological buffer) at a temperature above the phase transition temperature (Tc) of DPPC (typically 50°C) . Agitate to form MLVs.

    • Validation Checkpoint 1: Dynamic Light Scattering (DLS) should confirm highly polydisperse MLVs (>1 µm).

  • Freeze-Thaw Cycling: Submerge the MLV dispersion in liquid nitrogen (-196°C) for 3-5 minutes until completely frozen. Transfer to a water bath at 50°C for 5 minutes until thawed. Repeat this cycle 3 to 5 times to maximize lamellar disruption [[11]]().

  • Extrusion: Pass the dispersion sequentially through track-etched polycarbonate membranes of decreasing pore sizes (e.g., 0.8 µm, 0.45 µm, 0.22 µm) using a high-pressure extruder at 50°C 9.

    • Validation Checkpoint 2: DLS must confirm a monodisperse population (PDI < 0.2, size ~200-250 nm).

  • Purification: Remove unencapsulated protein via ultracentrifugation (e.g., 50,000 × g for 30 min) or tangential flow filtration (TFF). Resuspend the pellet in sterile phosphate-buffered saline (PBS) 4.

    • Validation Checkpoint 3: Zeta potential measurement must read between -15 mV and -40 mV, confirming the functional incorporation of DHSG on the outer leaflet.

Long-Term Stability & Clinical Viability

A critical requirement for the clinical translation of lipid-based nanomedicines is shelf-life. DHSG-containing liposomes demonstrate exceptional long-term stability due to the chemical resilience of the glutamate-succinyl linkage. In rigorous accelerated degradation studies, Hemoglobin-Vesicles formulated with DHSG maintained >90.4% intact lipid content after 7.2 years of storage at 4°C, with minimal hydrolysis of the DHSG ester bonds compared to standard phospholipids 8, 12. This robust physicochemical profile cements DHSG as a superior alternative to naturally derived anionic lipids in advanced therapeutics.

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Exploratory

In-Depth Technical Guide: 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate in Advanced Lipid Nanoparticle and Liposome Formulations

[shape= Describing the Impacts I'm now detailing the implications of a successful freeze-thaw cycle, emphasizing the fast permeation rate during extrusion as the key indicator. This translates to an increased internal aq...

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Author: BenchChem Technical Support Team. Date: March 2026

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Describing the Impacts

I'm now detailing the implications of a successful freeze-thaw cycle, emphasizing the fast permeation rate during extrusion as the key indicator. This translates to an increased internal aqueous volume and superior encapsulation efficiency. I'm focusing on the clear validation criteria. The visualization shows how high surface negative charge induces inter-lamellar repulsion to achieve this, reducing lamellarity and boosting encapsulation.

Describing the Impacts

I'm now detailing the implications of a successful freeze-thaw, highlighting a fast extrusion rate as a validation indicator, which I'll show visually. This means increased internal volume and encapsulation efficiency. My Graphviz diagram clarifies how high negative surface charge boosts inter-lamellar repulsion, reducing lamellarity and boosting the encapsulation, and this will be visually clear to the reader.

Describing the Impacts

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Executive Summary

The formulation of lipid nanoparticles (LNPs) and liposomes for macromolecular delivery often faces a critical bottleneck: low encapsulation efficiency of highly concentrated, viscous protein solutions. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0) is a specialized anionic lipid engineered to resolve this limitation [1.2]. By acting as a structural modifier within the phospholipid bilayer, this lipid converts polydisperse, multilamellar vesicles (MLVs) into size-controlled, oligolamellar or unilamellar vesicles during freeze-thaw and extrusion processes[1][2]. This guide provides an authoritative, mechanistic breakdown of how to deploy this lipid to maximize protein encapsulation, specifically focusing on its foundational role in the development of artificial red blood cells (hemoglobin vesicles)[3].

Structural Causality & Physicochemical Properties

To utilize a lipid effectively, one must understand the causality between its molecular architecture and its macroscopic behavior in an aqueous dispersion.

  • Hydrophobic Matching (The Tails): The molecule features two hexadecyl (C16) chains. When co-formulated with standard matrix lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which also possesses C16 tails), the identical chain lengths prevent hydrophobic mismatch[3]. This ensures seamless integration into the bilayer without inducing phase separation or membrane destabilization.

  • Electrostatic Repulsion (The Headgroup): The N-succinyl-L-glutamate headgroup terminates in a carboxylic acid. When hydrated in a slightly alkaline buffer (e.g., dilute NaOH), the carboxyl group deprotonates, yielding a strong negative surface charge[2].

  • The Macroscopic Effect: In standard hydration, neutral lipids tend to form tightly packed "onion-like" MLVs with minimal internal aqueous space. The introduction of the anionic glutamate headgroup creates intense electrostatic repulsion between adjacent lipid bilayers[4]. This physical force forces the bilayers apart, drastically reducing lamellarity and expanding the internal aqueous volume—the exact physical prerequisite for high-efficiency protein trapping[4].

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
CAS Number 125401-63-0
Molecular Formula C₄₁H₇₇NO₇
Molecular Weight 696.05 g/mol
Appearance White to off-white solid powder
Solubility Ethanol (25 mg/mL)
Optimal Storage -20°C (Powder)

(Data synthesized from standard biochemical assay reagent profiles[5][6])

The Self-Validating Experimental Protocol

The following protocol details the preparation of size-controlled protein-encapsulated vesicles. This is not merely a sequence of steps; it is a self-validating system . If the biophysical transformations occur correctly at each stage, the subsequent stage will physically demonstrate success (e.g., via altered fluid dynamics).

Step-by-Step Methodology

Step 1: Lipid Mixture Preparation

  • Action: Dissolve DPPC, Cholesterol, 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, and PEG-DSPE in an organic solvent at a precise molar ratio of 5:5:1:0.033[2][3]. Evaporate the solvent to form a thin lipid film.

  • Causality: Cholesterol stabilizes the membrane and reduces curvature, while PEG-DSPE provides steric hindrance to prevent in vivo aggregation[3][4]. The 1 molar part of the anionic lipid is the critical threshold required to induce sufficient inter-lamellar repulsion without destabilizing the primary DPPC matrix.

Step 2: Alkaline Hydration & Protein Loading

  • Action: Hydrate the lipid film with a highly concentrated protein solution (e.g., Carbonyl hemoglobin at 40 g/dL) containing a mild alkaline agent (e.g., 7.6 mM NaOH)[2].

  • Causality: The NaOH is not optional; it ensures the complete deprotonation of the N-succinyl carboxyl groups. Without this ionization, the electrostatic repulsion fails, and the vesicles will remain tightly packed.

Step 3: Freeze-Thawing (The Structural Reset)

  • Action: Subject the hydrated, polydisperse dispersion (50 nm to 30 µm) to three cycles of freezing in liquid nitrogen (-140°C/min) and thawing at room temperature[2].

  • Causality: Freezing induces ice crystal formation, which acts as a mechanical wedge, physically fracturing the tightly packed MLVs. Upon thawing, the lipid bilayers attempt to reassemble. However, the activated anionic headgroups repel each other, preventing the reformation of MLVs and forcing the assembly of larger, oligo-lamellar vesicles with massive internal aqueous compartments[2].

Step 4: Extrusion (The Validation Checkpoint)

  • Action: Pass the dispersion sequentially through polycarbonate membrane filters (e.g., down to 220 nm) using an extruder[2].

  • Self-Validation: This step proves the success of Step 3. Because the freeze-thaw process reduced the lamellarity (fewer bilayer shells), the vesicles are now highly deformable. The permeation rate during extrusion will be ~30 times faster than that of simple hydrated vesicles[2]. If the extruder clogs or requires extreme pressure, the system has failed—likely due to inadequate pH in Step 2 or insufficient freeze-thaw cycles in Step 3.

Table 2: Quantitative Impact of the Protocol
ParameterSimple Hydration (Control)Freeze-Thaw + Extrusion (Anionic Lipid)
Vesicle Size Distribution 50 nm – 30 µm (Highly Polydisperse)250 ± 20 nm (Uniform)
Lamellarity High (Multilamellar)Low (Oligo/Unilamellar)
Extrusion Permeation Rate Baseline (Prone to filter clogging)~30x Faster
Protein Encapsulation Sub-optimalMaximized for high-viscosity payloads

(Metrics derived from Sou et al., 2003[2])

Mechanistic Visualizations

Pathway A 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (Deprotonated Headgroup) B Integration into DPPC/Cholesterol Bilayer (C16 Tail Hydrophobic Matching) A->B C High Surface Negative Charge Density B->C D Inter-Lamellar Electrostatic Repulsion C->D E Reduction of Vesicle Lamellarity (Transition from MLV to ULV/OLV) D->E F Expansion of Internal Aqueous Volume E->F G Maximized Protein Encapsulation Efficiency F->G

Caption: Mechanistic pathway of anionic lipid-driven protein encapsulation enhancement.

Workflow N1 Step 1: Lipid Assembly DPPC : Chol : Anionic Lipid : PEG (5:5:1:0.033) N2 N2 N1->N2 Ionization N3 Step 3: Freeze-Thaw (x3) -140°C to Room Temp Ice Crystal Disruption N2->N3 MLV Formation N4 Step 4: Extrusion Passage via Polycarbonate Filters (Self-Validation: High Flow Rate) N3->N4 Lamellarity Drop N5 Final Product Size-Controlled Vesicles (~250 nm) N4->N5 Size Regulation

Caption: Self-validating experimental workflow for size-controlled vesicle preparation.

Applications in Drug Development

While historically pivotal in the creation of hemoglobin vesicles (HbV) capable of acting as artificial oxygen carriers without inducing vasoconstriction[3][4], the utility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is expanding. In modern genomic medicine, researchers are exploring its potential to replace or supplement cholesterol and other structural lipids in Lipid Nanoparticles (LNPs)[7]. By modulating the internal charge distribution and lamellarity of LNPs, anionic lipids can influence the packing density of siRNA and mRNA, potentially altering endosomal escape dynamics and transfection efficiency.

References

  • Sou K, Naito Y, Endo T, Takeoka S, Tsuchida E. "Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion." Biotechnol Prog. 2003 Sep-Oct;19(5):1547-52. doi: 10.1021/bp0201004.[Link]

  • Sakai H, Takeoka S, Wettstein R, Tsai AG, Intaglietta M, Tsuchida E. "Systemic and microvascular responses to hemorrhagic shock and resuscitation with Hb vesicles." Am J Physiol Heart Circ Physiol. 2002;283(3):H1191-H1199. doi: 10.1152/ajpheart.00080.2002.[Link]

  • Sakai H, et al. "Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications." Frontiers in Medicine. 2014.[Link]

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Foundational

(S)-4-((1,5-bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid

An In-Depth Technical Guide to : A Novel Lipidic Amino Acid Conjugate for Advanced Drug Delivery Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of , a rationally designe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to : A Novel Lipidic Amino Acid Conjugate for Advanced Drug Delivery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of , a rationally designed amphiphilic molecule with significant potential in the field of drug delivery and formulation. We will explore its molecular architecture, propose a robust synthetic pathway, and elucidate its potential applications, particularly as a novel excipient in lipid-based drug delivery systems (LBDDS). This document is intended for researchers, scientists, and drug development professionals seeking to address the challenges of formulating poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction: The Rationale for a Novel Amphiphile

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate bioavailability.[1] Lipid-based drug delivery systems (LBDDS) have emerged as a leading strategy to overcome these challenges by enhancing the solubility and absorption of such lipophilic drugs.[2][3] These systems, which can range from simple lipid solutions to complex nanostructures like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), leverage the physiological processing of lipids to facilitate drug absorption.[4][5]

The molecule represents a sophisticated, third-generation building block for LBDDS. Its design integrates three key functional components into a single, well-defined molecule:

  • An (S)-Aspartic Acid Core: A biocompatible and chiral amino acid scaffold.

  • Dual Hexadecyloxy Lipid Chains: Long C16 alkyl chains that impart significant lipophilicity and the ability to interact with other lipids and cell membranes.

  • A Succinic Acid Linker: A dicarboxylic acid that provides a hydrophilic head group and a reactive handle for further chemical modification.

This unique tripartite structure results in an amphiphilic molecule with the potential for self-assembly and the formation of advanced, structured lipid systems for drug encapsulation and controlled release.

Molecular Elucidation and Physicochemical Properties

The rational design of this molecule is evident in its structure, which dictates its function. Understanding this structure is key to predicting its behavior in formulations.

Structural Analysis

The molecule is an N-succinylated L-aspartic acid diethyl ester, where the ester groups are long-chain fatty alcohols (hexadecanol).

Caption: Molecular structure of .

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Appearance Waxy solid at room temperatureThe long hexadecyl chains will lead to a high melting point compared to shorter-chain analogues.
Solubility Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane) and some polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water.The dominance of the two C16 lipid tails makes the molecule highly lipophilic. The carboxylic acid and amide groups provide some polar character.
Amphiphilicity Pronounced. Will form micelles or vesicles in aqueous environments above its critical micelle concentration (CMC).The molecule has a distinct hydrophilic head (succinic acid and aspartic acid backbone) and two hydrophobic tails (hexadecyl chains).
Chirality Optically active due to the (S)-aspartic acid core.The use of a single enantiomer can be crucial for biological interactions and the formation of ordered supramolecular structures.
pKa The terminal carboxylic acid on the succinate moiety is expected to have a pKa around 4-5.This allows for pH-responsive behavior; the head group will be ionized at physiological pH.

Synthesis and Manufacturing: A Proposed Pathway

A robust and scalable synthesis is critical for the adoption of any new excipient. We propose a straightforward multi-step synthetic route starting from commercially available L-aspartic acid. The causality behind each step is explained to ensure a self-validating protocol.

G start L-Aspartic Acid step1 Step 1: Diesterification (Hexadecanol, Acid Catalyst, Toluene) start->step1 intermediate1 Di-hexadecyl L-aspartate step1->intermediate1 Forms the lipid tails step2 Step 2: N-Succinylation (Succinic Anhydride, Aprotic Solvent) intermediate1->step2 Introduces the hydrophilic linker product step2->product purification Purification (Column Chromatography) product->purification Isolates the final product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize .

Step 1: Synthesis of Di-hexadecyl L-aspartate

  • Rationale: This step attaches the two lipid tails to the aspartic acid core via esterification. A Dean-Stark apparatus is used to drive the reaction to completion by removing the water byproduct.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-aspartic acid (1.0 eq), 1-hexadecanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Add toluene to the flask to suspend the reactants.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting L-aspartic acid is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-hexadecyl L-aspartate. This intermediate may be used directly in the next step or purified by column chromatography.

Step 2: N-Succinylation to Yield the Final Product

  • Rationale: This step involves the ring-opening of succinic anhydride by the primary amine of the aspartate diester. This is a highly efficient and atom-economical reaction that forms the amide bond and reveals the terminal carboxylic acid in a single step.[6]

  • Procedure:

    • Dissolve the di-hexadecyl L-aspartate from Step 1 (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

    • Add succinic anhydride (1.1 eq) to the solution.

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography using a gradient of methanol in chloroform to yield the final product as a white, waxy solid.

Applications in Advanced Drug Delivery

The unique amphiphilic structure of this molecule makes it a versatile tool for formulating challenging APIs.

As a Key Component of Lipid Nanoparticles (SLNs/NLCs)

The molecule can serve as a primary lipid matrix or a co-lipid in the formulation of SLNs and NLCs.[4] Its high melting point would contribute to a solid matrix at body temperature, enabling controlled drug release. The succinic acid head group would orient towards the aqueous exterior, providing steric and electrostatic stabilization to the nanoparticle dispersion.

G cluster_0 Aqueous Phase cluster_1 Lipid Nanoparticle Core a0 a0 a1 a1 a0->a1 a2 a2 a1->a2 b3 b3 a1->b3 Stabilizes Interface a3 a3 a2->a3 b0 b0 b1 b1 b0->b1 b2 b2 b1->b2 b2->b3 start Our Molecule start->a0 Hydrophilic Head (Succinyl-Aspartate) start->b0 Hydrophobic Tails (Hexadecyl Chains)

Caption: Conceptual role in stabilizing a lipid nanoparticle.

In Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS)

In combination with surfactants and co-solvents, this molecule can be a key lipid component in SEDDS or SMEDDS formulations.[2] When introduced to an aqueous medium (like the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions, enhancing the dissolution and absorption of the encapsulated drug.

As a Permeation Enhancer for Transdermal Delivery

The lipid tails can fluidize the lipid bilayers of the stratum corneum, the main barrier to transdermal drug delivery.[4] This can reversibly reduce the barrier function of the skin, allowing for enhanced penetration of co-administered drugs.

Experimental Protocol: Formulation of a Model Drug

Objective: To formulate a model hydrophobic drug (e.g., Fenofibrate) into lipid nanoparticles using the title compound.

  • Rationale: This protocol uses a hot homogenization and ultrasonication method, a standard technique for producing SLNs. The title compound acts as the solid lipid matrix.

  • Procedure:

    • Weigh the title compound (e.g., 200 mg) and the model drug, Fenofibrate (e.g., 20 mg).

    • Heat the mixture in a beaker to approximately 10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

    • In a separate beaker, heat an aqueous solution containing a surfactant (e.g., 2% w/v Poloxamer 188) to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes.

    • The resulting coarse pre-emulsion is then sonicated using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

    • The resulting nanoemulsion is cooled in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

    • The final formulation can be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.

Conclusion and Future Perspectives

is a rationally designed, multifunctional excipient with significant promise in modern drug formulation. Its synthesis from readily available starting materials and its versatile amphiphilic nature make it an attractive candidate for a wide range of drug delivery applications. The combination of a chiral amino acid backbone, lipid tails, and a functionalizable linker opens up possibilities for creating highly tailored delivery systems, including those with pH-responsive or targeted capabilities. Further research should focus on a full physicochemical characterization, in vitro and in vivo evaluation of its performance with various APIs, and exploration of its potential in creating next-generation targeted and controlled-release drug delivery platforms. The market for drug delivery solutions for poorly soluble compounds continues to grow, and innovative excipients like this will be critical in translating new chemical entities into effective medicines.[7][8]

References

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. (n.d.).
  • Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.).
  • The future of lipid-based drug delivery systems - CAS. (2025, April 3).
  • Enzymatic Synthesis of N-Acyl-L-Aspartic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1).
  • Lipid-based Drug Delivery Systems: A Promising Approach for Overcoming Bioavailability and Solubility Challenges in Drug Development | Bentham Science Publishers. (2024, April 29).
  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (2026, January 5).
  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (n.d.).
  • Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC. (2024, October 9).
  • Novel Synthesis of (−)-Bestatin from L-Aspartic Acid - Oxford Academic. (n.d.).
  • Synthesis of aspartic acid derivatives useful for the preparation of misacylated transfer RNAs. (n.d.).
  • Synthesis of L-p-Chloroalanine Derivative from L-Aspartic Acid') Kentaro OKUMURA, Tameo IWASAKI, Tadashi OKAWARA and Kazuo MATS - Kyoto University Research Information Repository. (n.d.).
  • Succinic acid - Wikipedia. (n.d.).
  • Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PMC. (n.d.).
  • Sulfamic and Succinic Acid Derivatives of 25-OH-PPD and Their Activities to MCF-7, A-549, HCT-116, and BGC-823 Cell Lines - PubMed. (2017, February 15).
  • US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents. (2017, July 13).
  • What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. (2024, December 13).

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Exploratory

Unveiling the Mechanism of Action of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG) in Advanced Lipid Nanoparticle and Liposomal Formulations

Executive Summary As a Senior Application Scientist, I approach lipid formulation not merely as a mixture of amphiphiles, but as a precise thermodynamic and electrostatic system. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach lipid formulation not merely as a mixture of amphiphiles, but as a precise thermodynamic and electrostatic system. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, commonly referred to as DHSG, is a synthetic anionic lipid that has fundamentally advanced the structural integrity and functional capacity of lipid nanoparticles (LNPs) and liposomes. This technical guide explores the mechanistic causality behind DHSG’s role in lamellarity control, electrostatic stabilization, and enhanced payload encapsulation.

Molecular Architecture & Physicochemical Profile

DHSG’s architecture consists of an L-glutamate backbone esterified with two hexadecyl (C16) hydrophobic chains, and N-acylated with a [1]. This specific geometry imparts a unique packing parameter, while the terminal carboxyl group acts as a potent hydrophilic headgroup.

Table 1: Physicochemical Properties of DHSG
PropertyValue / Description
Chemical Name 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
Common Synonyms [1]
CAS Number 125401-63-0[1]
Molecular Formula C41H77NO7[1]
Molecular Weight 696.067 g/mol [1]
Hydrophobic Tail Dual hexadecyl (C16) chains[1]
Hydrophilic Headgroup N-succinyl-L-glutamate (Terminal Carboxyl)[1]
Zeta Potential Contribution Strongly Anionic (-15 mV to -41 mV in formulation)[2]

Core Mechanisms of Action

Mechanism 1: Electrostatic Stabilization and Lamellarity Control

DHSG introduces a terminal carboxyl group at the lipid-water interface. The deprotonation of this group at physiological pH generates a [2]. This electrostatic repulsion prevents vesicle aggregation during storage and in systemic circulation[3]. Furthermore, the inclusion of DHSG is a highly effective thermodynamic strategy to [3]. The electrostatic repulsion between adjacent lipid bilayers during the hydration phase forces the[3], preventing the thermodynamically favorable but practically undesirable multilamellar structures.

Mechanism 2: Enhanced Protein and Payload Encapsulation

The negative charge of DHSG actively participates in the encapsulation process. For cationic or amphoteric proteins, the anionic headgroup of DHSG provides electrostatic anchoring points during the reverse-phase evaporation or microfluidic mixing phases. This significantly boosts encapsulation efficiency compared to neutral formulations. This mechanism is also pivotal when encapsulating inorganic payloads, such as nanoceria, where DHSG facilitates adsorption and [2], shifting the overall zeta potential based on payload interaction.

Mechanism 3: In Vivo Stealth and Target Interaction

In the context of liposomal platelet substitutes (e.g., H12-(ADP)Lipo), DHSG does more than stabilize the vesicle. The negative surface charge mimics the native electrostatic profile of biological membranes, minimizing non-specific interactions with negatively charged serum proteins[3]. However, at the site of vascular injury, the DHSG-mediated negative charge synergizes with surface-decorated peptides to specifically interact with receptors on activated platelets, [4]. The formulation has been confirmed to be highly stable in aqueous dispersion and during blood circulation[4].

Experimental Workflows and Self-Validating Protocols

Protocol 1: Preparation of DHSG-Incorporated Unilamellar Liposomes

Causality Check: This protocol utilizes t-butyl alcohol lyophilization to ensure a perfectly homogeneous lipid mixture, avoiding the phase separation often seen in thin-film hydration. Extrusion is strictly performed at 60°C to exceed the phase transition temperature (Tm ~41°C) of the primary lipid (DPPC), ensuring the membrane is in a fluid crystalline state to prevent irreversible rupture.

  • Lipid Film Formation: Dissolve DPPC, Cholesterol, and DHSG (molar ratio 5:5:1) in t-butyl alcohol[3].

  • Lyophilization: Freeze the solution and lyophilize overnight to obtain a dry, homogeneous mixed lipid powder[3].

  • Hydration: Hydrate the lipid powder with Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C. Vortex vigorously for 15 minutes to form multilamellar vesicles.

  • Extrusion: Extrude the suspension sequentially through polycarbonate track-etched membranes (e.g., 400 nm, then 200 nm) using a thermojacketed extruder pre-heated to 60°C[3].

  • Validation: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) (target: ~150-250 nm) and Zeta Potential (target: -20 to -40 mV)[2]. A highly negative zeta potential validates the successful surface orientation of the DHSG carboxyl groups.

Protocol 2: Payload Encapsulation and Purification (Nanoceria/Protein)

Causality Check: Unencapsulated payload must be removed to accurately determine encapsulation efficiency. Size-exclusion chromatography (SEC) exploits the massive hydrodynamic size difference between the ~200 nm liposomes and free payload molecules.

  • Encapsulation: Introduce the target payload (e.g., nanoceria or target protein) into the ethanol/water phase during reverse-phase evaporation or directly into the hydration buffer[2].

  • Purification: Pass the extruded liposome dispersion through a Sephadex G-100 column equilibrated with deionized water or PBS[2].

  • Quantification: Collect the opalescent liposome fractions. Lyse a small aliquot with a detergent (e.g., Triton X-100, 0.1% v/v) and quantify the encapsulated payload using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for inorganic materials or a BCA assay for proteins[2].

Mechanistic Pathway Visualization

G Mixed_Lipids Mixed Lipids (DPPC + Chol + DHSG) Hydration Aqueous Hydration (above Tm) Mixed_Lipids->Hydration DHSG_Action DHSG Ionization (Terminal Carboxyl -COO⁻) Hydration->DHSG_Action Repulsion Inter-bilayer Electrostatic Repulsion DHSG_Action->Repulsion Anchoring Electrostatic Anchoring of Cationic/Amphoteric Payload DHSG_Action->Anchoring Unilamellar Spontaneous Unilamellar Vesicle Formation Repulsion->Unilamellar High_Encapsulation High Encapsulation Efficiency Anchoring->High_Encapsulation Stability Colloidal Stability & In Vivo Stealth Unilamellar->Stability High_Encapsulation->Stability

Mechanism of DHSG-mediated lamellarity control and payload encapsulation in lipid nanoparticles.

Conclusion

The strategic incorporation of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG) into lipid nanoparticles and liposomes is a masterclass in applied physical chemistry. By leveraging its unique structural geometry and strong anionic character, formulators can precisely dictate vesicle lamellarity, maximize payload encapsulation, and ensure robust colloidal stability in complex biological fluids.

References

  • [1] Title: DHSG | Chemical Substance Information | J-GLOBAL. Source: Japan Science and Technology Agency (JST). URL: [Link]

  • [3] Title: Microfluidic preparation of size- and lamellarity-controlled liposomes using a static mixer and the advantage of a multilamellar structure in biosensing applications. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • [2] Title: Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes. Source: MDPI - Nanomaterials. URL: [Link]

  • [4] Title: An Assay to Evaluate the Function of Liposomal Platelet Substitutes Delivered to Platelet Aggregates. Source: PMC / Frontiers in Bioengineering and Biotechnology. URL: [Link]

Sources

Foundational

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate synthesis pathway

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG) in Advanced Lipid Nanoparticles Introduction & Scientific Rationale 1,5-Dihe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG) in Advanced Lipid Nanoparticles

Introduction & Scientific Rationale

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, commonly referred to in literature as DHSG or diC16 N-succinyl-L-glutamate, is a synthetic, anionic lipid amphiphile engineered specifically for the stabilization of phospholipid vesicles[1]. In the realm of nanomedicine—particularly in the development of artificial red blood cells (Hemoglobin Vesicles, HbVs) and peptide amphiphile micelles (PAMs)—the structural geometry and charge distribution of the constituent lipids dictate the macroscopic stability, biocompatibility, and encapsulation efficiency of the nanoparticle[2][3].

Structurally, DHSG consists of an L-glutamate backbone esterified with two hexadecyl (C16) chains and N-acylated with a succinyl group. As an Application Scientist, I emphasize that this architecture serves two distinct mechanistic purposes in formulation design:

  • Hydrophobic Anchoring: The double C16 hydrocarbon chains provide robust hydrophobic interactions, allowing DHSG to stably integrate into saturated phospholipid bilayers (such as DPPC) without inducing phase separation[3].

  • Surface Charge Modulation: The terminal carboxylic acid on the succinyl headgroup imparts a controlled negative surface charge, lowering the vesicle's ζ-potential to approximately -18 mV in standard formulations[4]. This electrostatic repulsion reduces the lamellarity of the vesicles, increases the internal aqueous volume, and significantly enhances the encapsulation efficiency of highly concentrated proteins, such as hemoglobin, while preventing particle aggregation[2][5].

Chemical Synthesis Pathway (Mechanistic Overview)

The synthesis of DHSG is a highly efficient, two-stage organic workflow consisting of a Fischer esterification followed by a ring-opening N-acylation.

Causality in Reaction Design:

  • Stage 1 (Esterification): L-glutamic acid is reacted with 1-hexadecanol using para-toluenesulfonic acid (p-TSA) as an acid catalyst. Because Fischer esterification is an equilibrium process, a Dean-Stark apparatus is employed with toluene as an azeotropic solvent. The continuous removal of water drives the equilibrium toward the di-ester product, ensuring high conversion rates and preventing reverse hydrolysis[3].

  • Stage 2 (N-Acylation): The purified 1,5-dihexadecyl L-glutamate intermediate is reacted with succinic anhydride. The choice of a cyclic anhydride is deliberate and highly efficient: nucleophilic attack by the secondary amine opens the ring, forming the stable amide linkage while simultaneously unmasking the terminal carboxylic acid. This atom-economical step eliminates the need for complex protection and deprotection chemistry[3].

SynthesisPathway LGA L-Glutamic Acid (Core Backbone) Intermediate 1,5-Dihexadecyl L-glutamate (Hydrophobic Tail) LGA->Intermediate p-TSA, Toluene Reflux, -2 H₂O Hex 1-Hexadecanol (2 equivalents) Hex->Intermediate Product 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl) -L-glutamate (DHSG) Intermediate->Product THF/CHCl₃ TEA, RT SA Succinic Anhydride (Spacer/Headgroup) SA->Product

Figure 1: Two-stage chemical synthesis pathway of DHSG via esterification and N-acylation.

Step-by-Step Experimental Protocol

The following protocol outlines the validated synthesis and purification of DHSG, optimized for high yield and high purity suitable for downstream liposomal formulation[3].

Stage 1: Synthesis of 1,5-Dihexadecyl L-glutamate

  • Reagent Preparation: In a round-bottom flask, combine L-glutamic acid (1.0 eq), 1-hexadecanol (2.05 eq, utilizing a slight excess to ensure full di-esterification), and p-TSA (1.1 eq) in anhydrous toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approximately 110°C).

  • Reaction Monitoring: Maintain reflux for 12–24 hours until the stoichiometric amount of water is collected in the Dean-Stark trap, indicating reaction completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer successively with saturated NaHCO₃ (to neutralize the p-TSA catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crystallize the intermediate from cold acetone or ethanol.

Stage 2: Synthesis of DHSG

  • Acylation: Dissolve the purified 1,5-dihexadecyl L-glutamate intermediate in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and chloroform.

  • Reagent Addition: Add succinic anhydride (1.2 eq) and a catalytic amount of triethylamine (TEA) to act as a proton scavenger and nucleophilic catalyst.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Precipitation: Concentrate the solvent mixture slightly and transfer it to a 4°C environment overnight to induce the crystallization of the crude DHSG[3].

  • Purification: Isolate the precipitate via Buchner funnel filtration. Wash the filter cake extensively with cold diethyl ether to remove unreacted succinic anhydride and residual hexadecanol[3].

  • Validation: Confirm the structure and purity via ¹H-NMR (CDCl₃), ensuring the presence of the succinyl methylene protons (~2.56-2.69 ppm) and the terminal methyl protons of the hexadecyl chains (~0.88 ppm)[3].

Workflow Step1 1. Reagent Mixing L-Glutamic Acid + Hexadecanol + p-TSA in Toluene Step2 2. Azeotropic Distillation Reflux with Dean-Stark trap (12-24h) to remove H₂O Step1->Step2 Step3 3. Intermediate Purification Wash, dry, and crystallize 1,5-Dihexadecyl L-glutamate Step2->Step3 Step4 4. N-Acylation Reaction React intermediate with Succinic Anhydride in THF/CHCl₃ Step3->Step4 Step5 5. Precipitation Crystallize product at 4°C overnight Step4->Step5 Step6 6. Final Isolation Buchner filtration & diethyl ether wash to yield pure DHSG Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification of DHSG.

Quantitative Data & Formulation Parameters

When engineering liposomes, particularly for oxygen therapeutics, the molar ratio of the lipid components is strictly controlled to maintain the structural integrity and biocompatibility of the vesicle[5][6].

Table 1: Physicochemical Properties of DHSG

PropertyValue
Chemical Name 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
Common Abbreviations DHSG, diC16 N-succinyl-L-glutamate
CAS Number 125401-63-0[7]
Molecular Formula C₄₁H₇₇NO₇[7]
Molecular Weight 696.07 g/mol [7]
Physiological Charge Anionic (Negative)

Table 2: Standardized Hemoglobin Vesicle (HbV) Lipid Formulation The following formulation is the gold standard for HbVs, demonstrating excellent biocompatibility, absence of anaphylactic reactions, and long-term storage stability[5][6][8].

Lipid ComponentFunction in LiposomeMolar Ratio
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine)Primary structural bilayer matrix5
Cholesterol Membrane stabilization, reduces permeability4
DHSG Prevents multilamellarity, increases aqueous core0.9
PEG5000-DSPE Steric stabilization, prolongs circulation half-life0.03

Applications in Advanced Drug Delivery

Hemoglobin Vesicles (HbVs): DHSG is a cornerstone lipid in the development of HbVs. By incorporating 0.9 molar equivalents of DHSG, the resulting liposomes achieve a tightly controlled mean particle size of ~250 nm and a ζ-potential of -18 mV[4]. This specific negative charge is critical; it prevents vesicle aggregation during the highly concentrated encapsulation of carbonylhemoglobin (HbCO) and avoids the complement activation typically associated with other naturally occurring anionic lipids, such as phosphatidylserine[5].

Peptide Amphiphile Micelles (PAMs): Beyond liposomes, the diC16 tail of DHSG is utilized to synthesize peptide amphiphiles. Because DHSG possesses a relatively small headgroup compared to its bulky double-hydrocarbon tail, its critical packing parameter ( p ) falls between 1/3 and 1/2. According to Israelachvili's surfactant number theory, this geometry drives the self-assembly of elongated, cylindrical micelles rather than spherical ones. This morphology is highly advantageous for targeting monocytes and extending the blood circulation time of peptide therapeutics[3].

References

  • [2] Sakai, H., et al. Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications. PMC / NIH. Retrieved from:[Link]

  • [3] MDPI. Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes. Retrieved from:[Link]

  • [8] Taylor & Francis. Contribution of long-chain fatty acid to induction of myeloid-derived suppressor cell (MDSC)-like cells – induction of MDSC by lipid vesicles (liposome). Retrieved from: [Link]

  • [5] Sakai, H., et al. Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications. PMC / NIH. Retrieved from:[Link]

  • [4] MDPI. Biocompatibility of HbV: Liposome-Encapsulated Hemoglobin Molecules-Liposome Effects on Immune Function. Retrieved from: [Link]

  • [6] PMC / NIH. Absence of Anaphylactic Reactions to Injection of Hemoglobin Vesicles (Artificial Red Cells) to Rodents. Retrieved from: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate: Principles, Methodologies, and Formulation Strategies

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0), a key lipid in the development of advanced drug delivery sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0), a key lipid in the development of advanced drug delivery systems. As a double-tailed, anionic N-acyl amino acid derivative, its physicochemical properties and solubility are complex, governed by its amphiphilic nature and the pH-dependent ionization of its dicarboxylic headgroup. This document serves as a resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles underlying its solubility, detailed experimental protocols for accurate measurement, and practical insights into its formulation. We will dissect the molecular characteristics that dictate its behavior in various solvents, present established methodologies for determining its thermodynamic solubility and pH-solubility profile, and discuss factors such as temperature and self-assembly. The ultimate goal is to equip scientists with the foundational knowledge and practical tools required to effectively handle, solubilize, and formulate this versatile lipid for applications in liposome synthesis and protein encapsulation.[1][2][3]

Part 1: Compound Profile and Physicochemical Characteristics

Introduction to a Versatile Amphiphile

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is a synthetic lipid molecule that has garnered significant attention for its utility in pharmaceutical sciences.[2][3][4] Its primary application lies in the synthesis of phospholipid vesicles, commonly known as liposomes, where it contributes to the structural integrity of the lipid bilayer and can significantly enhance the efficiency of protein and drug encapsulation.[1][2][5] Structurally, it belongs to the class of N-acyl amino acid surfactants, specifically a gemini or double-chain surfactant, which imparts unique self-assembly properties.[6][7] Understanding the solubility of this lipid is a critical first step in harnessing its full potential for creating uniform, size-controlled vesicles for advanced drug delivery and other biochemical applications.[2]

Chemical Structure and Properties

The molecule's behavior is a direct consequence of its distinct structural domains: a polar, ionizable headgroup and two nonpolar, hydrophobic tails.

  • Hydrophobic Domain: Comprised of two 16-carbon hexadecyl ester chains, this region is responsible for the molecule's lipid-like character and extremely low solubility in aqueous solutions.

  • Hydrophilic Domain: The N-acyl-L-glutamate headgroup is linked to a succinyl spacer. This entire group contains two carboxylic acid moieties, making it anionic and highly responsive to changes in pH.[8][9]

The interplay between these two domains defines its amphiphilic nature and drives its aggregation into higher-order structures like vesicles in aqueous environments.

G cluster_head Hydrophilic Headgroup (pH-Responsive) Glutamate L-Glutamate Core Carboxyl1 γ-Carboxyl Group (-COOH / -COO⁻) Glutamate->Carboxyl1 Amide Amide Linkage Glutamate->Amide Ester1 Ester Linkage 1 Glutamate->Ester1 α-Ester Ester2 Ester Linkage 2 Glutamate->Ester2 γ-Ester Succinyl Succinyl Spacer Amide->Succinyl Carboxyl2 Terminal Carboxyl (-COOH / -COO⁻) Succinyl->Carboxyl2 Tail1 Hexadecyl Chain 1 (C16) Ester1->Tail1 Tail2 Hexadecyl Chain 2 (C16) Ester2->Tail2

Figure 1: Molecular structure analysis of the amphiphilic lipid.
Physicochemical Data Summary

The fundamental properties of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate are summarized below.

PropertyValueSource
CAS Number 125401-63-0[1][3][10][11]
Molecular Formula C₄₁H₇₇NO₇[1][3][10][11]
Molecular Weight 696.05 g/mol [1]
Appearance White to off-white solid powder[1]
Classification Anionic, Double-Chain Lipid[1][2]
LogP (Predicted) 14.6[1]

Part 2: Solubility Profile and Formulation Approaches

The high LogP value and extensive hydrocarbon structure predict very poor aqueous solubility, which is confirmed by supplier data and formulation recommendations.[1] Effective use of this lipid hinges on selecting appropriate solvent systems or formulation strategies.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound is limited. However, key data points provide a baseline for understanding its behavior in organic solvents.

SolventSolubilityMolar ConcentrationSource
Ethanol 25 mg/mL35.92 mM[1]
Aqueous Media < 1 mg/mL (Implied)< 1.44 mM[1]

The solubility in ethanol is significant, highlighting its utility as a stock solution solvent. Conversely, its aqueous solubility is expected to be very low, particularly at acidic to neutral pH where the carboxyl groups are not fully ionized.

Practical Formulation Strategies for Research

For compounds with low water solubility, specialized formulations are necessary to prepare solutions for in vitro and in vivo research. The following are common starting points suggested for this class of lipids:[1]

  • Stock Solution Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.

    • Rationale: These polar aprotic and protic organic solvents can effectively disrupt the hydrophobic interactions between the alkyl tails, leading to molecular dissolution. A high concentration stock (e.g., 25 mg/mL in ethanol) allows for subsequent dilution into aqueous buffers for experiments.[1]

  • Aqueous Dispersions for In Vivo Use:

    • Co-Solvent Systems: A typical approach involves dissolving the compound in a minimal amount of DMSO, followed by dilution with a co-solvent like polyethylene glycol (PEG300 or PEG400). This mixture is then further diluted with an aqueous solution containing a surfactant, such as Tween 80, to create a stable dispersion or micellar solution.[1]

    • Suspensions: For oral administration, the compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[1]

Causality: The goal of these methods is not always to achieve true thermodynamic solubility in the final aqueous medium, but rather to create a stable, deliverable formulation (e.g., a micellar solution, a fine suspension, or a liposomal dispersion) that is suitable for experimental administration.

Part 3: Experimental Protocol for Comprehensive Solubility Determination

To move beyond estimates and generate robust, application-specific data, a systematic experimental approach is required. This section outlines a validated protocol for determining the thermodynamic (equilibrium) solubility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate.

Principle of the Method: The Shake-Flask "Gold Standard"

The equilibrium shake-flask method is the universally recognized standard for determining the intrinsic solubility of a compound.[12] The method involves generating a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions (temperature, pH). For an ionizable compound like this one, performing this test across a range of pH values is crucial to generate a complete pH-solubility profile.[13]

Experimental Workflow Diagram

The following workflow provides a visual guide to the solubility determination process, ensuring reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A1 Weigh excess solid compound into vials A2 Add precise volume of test solvent/buffer A1->A2 B1 Seal vials and place in shaking incubator A2->B1 B2 Agitate at constant temperature (e.g., 25°C) for 24-72 hours B1->B2 C1 Centrifuge vials to pellet undissolved solid B2->C1 C2 Carefully collect supernatant. Optional: Filter with 0.22 µm PTFE filter. C1->C2 D2 Dilute supernatant into mobile phase C2->D2 D1 Prepare standard curve from stock solution D3 Quantify concentration using HPLC-ELSD D1->D3 D2->D3 D4 Calculate solubility (mg/mL and mM) D3->D4

Figure 2: Workflow for equilibrium solubility determination via the shake-flask method.
Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate in various solvents and across a pH range of 2.0 to 10.0.

Materials:

  • 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (purity >98%)

  • Solvents: Deionized water, Ethanol (200 proof), DMSO, Chloroform

  • Buffers: 0.1 M citrate (pH 2, 4, 6), 0.1 M phosphate (pH 7.4, 8), 0.1 M carbonate (pH 10)

  • Apparatus: Analytical balance, glass scintillation vials (20 mL), shaking incubator, centrifuge, volumetric flasks, micropipettes, HPLC system with Evaporative Light Scattering Detector (ELSD).

Procedure:

  • Preparation of Samples:

    • Add an excess of the solid compound (approx. 10-20 mg) to a series of glass vials. The key is to ensure solid remains visible after equilibration.

    • Causality: Using a significant excess of solid ensures that the solution reaches saturation.

    • Accurately pipette 5.0 mL of each test solvent or buffer into the corresponding vials.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for at least 48 hours. A preliminary kinetic study can determine the exact time required to reach equilibrium.[12]

    • Causality: Prolonged agitation at a controlled temperature is essential for the dissolution process to reach thermodynamic equilibrium.

  • Phase Separation:

    • Remove vials from the incubator and let them stand to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Causality: This step is critical to separate the saturated liquid phase from the solid phase without altering the equilibrium.

    • Carefully withdraw an aliquot of the clear supernatant for analysis. Avoid disturbing the pellet. For organic solvents, filtration through a solvent-compatible (e.g., PTFE) 0.22 µm syringe filter may be used as an alternative.

  • Quantification:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol at 1 mg/mL). Perform serial dilutions to create a series of standards with known concentrations.

    • Sample Preparation: Dilute the collected supernatant with the HPLC mobile phase to ensure the concentration falls within the linear range of the standard curve.

    • HPLC-ELSD Analysis: Analyze the standards and samples via HPLC. An ELSD is recommended as the compound lacks a strong UV chromophore.

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and water, both containing a modifier like 0.1% formic acid.

      • Detector: ELSD, parameters optimized for the analyte.

    • Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte, while ELSD offers near-universal detection for non-volatile compounds.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the ELSD response (e.g., log of peak area) against the log of the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted supernatant samples.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Express results in mg/mL and mM.

    • For the pH-solubility profile, plot solubility (on a log scale) versus the pH of the buffer.

Part 4: Interpreting Solubility - Key Influencing Factors

The solubility of this lipid is not a single value but a complex function of its environment.

  • Effect of pH: The two carboxylic acid groups are the primary drivers of pH-dependent solubility.

    • At Low pH (e.g., < 4): Both carboxyl groups will be largely protonated (-COOH). The molecule will be neutral and its hydrophilicity will be at a minimum, resulting in extremely low aqueous solubility.

    • At Mid pH (e.g., 4-8): The carboxyl groups will begin to deprotonate (-COO⁻), increasing the molecule's negative charge and electrostatic repulsion between headgroups. This enhances interaction with water and increases solubility.

    • At High pH (e.g., > 9): Both carboxyl groups will be fully deprotonated. The molecule will be highly charged, leading to the highest potential aqueous solubility. This behavior is characteristic of N-acyl glutamate surfactants.[8][9]

  • Effect of Temperature and the Krafft Point: For surfactants, the Krafft point is a critical temperature above which solubility increases sharply, as sufficient molecules are dissolved to form micelles.[14] While the exact Krafft point for this compound is not published, it is an important consideration. Below this temperature, solubility is limited to the concentration of individual molecules (monomers); above it, the formation of aggregates like vesicles greatly increases the total amount of compound that can be dispersed in the aqueous phase.

  • Self-Assembly and "Apparent" Solubility: It is crucial to distinguish between true monomeric solubility and the "apparent" solubility achieved through the formation of colloidal aggregates (micelles or vesicles).[15] Above the Critical Micelle Concentration (CMC), individual molecules spontaneously assemble into these structures. This is the very property exploited in its use for liposome formation.[2] Dynamic Light Scattering (DLS) can be used to detect the formation of such aggregates in solution.

Conclusion

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is a specialized lipid with solubility characteristics defined by its pronounced amphiphilicity and dicarboxylic headgroup. Its solubility is poor in aqueous media, especially at low pH, but significant in organic solvents like ethanol. For research and development, the use of co-solvent systems and the preparation of stock solutions in DMSO or ethanol are effective handling strategies.

A comprehensive understanding of its solubility requires a systematic experimental approach, for which the shake-flask method remains the definitive standard. The resulting pH-solubility profile is the most critical piece of data for any formulation scientist, as it dictates how the lipid will behave in different biological and formulation environments. By appreciating the interplay of pH, temperature, and self-assembly, researchers can effectively solubilize, formulate, and leverage this powerful lipid to construct the next generation of drug delivery vehicles.

References

  • Zhao, S., Zhang, Y., & Xu, J. (2021). Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. Journal of Surfactants and Detergents. Available at: [Link]

  • Al-Ameed, A. H. K., Al-Amiery, A. A., & Al-Majedy, Y. K. (2023). Gemini Surfactants and Their Role in Enhancing Industrial and Environmental Applications. Molecules. Available at: [Link]

  • Siddiqui, Z., & Siddiqui, A. (2014). Surface and solution properties of single and mixed gemini/conventional micelles on solubilization of polycyclic aromatic hydrocarbons. Journal of the Indian Chemical Society. Available at: [Link]

  • Hussain, S., et al. (2023). Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol Gemini surfactants. Arabian Journal of Chemistry. Available at: [Link]

  • Appchem. (n.d.). L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dihexadecyl ester. Appchem Product Page. Available at: [Link]

  • Tehrani-Bagha, A., & Holmberg, K. (2013). Aqueous solution behaviour and solubilisation properties of octadecyl cationic gemini surfactants and their comparison with their amide gemini analogues. Soft Matter. Available at: [Link]

  • Sharma, R., & Kumar, R. (2020). Gemini Imidazolinium Surfactants: A Versatile Class of Molecules. IntechOpen. Available at: [Link]

  • Turkchem. (2021). Dynamic Properties of Amino Acid Based Surfactants. Turkchem Magazine. Available at: [Link]

  • Clariant. (n.d.). Glutamates mild surfactants. Clariant Personal Care. Available at: [Link]

  • Annan, I. A., & Xia, J. (1996). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Anhuiminuo. (n.d.). 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate. Anhuiminuo Product Page. Available at: [Link]

  • MedChemExpress Japan. (n.d.). 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate. MedChemExpress Japan Product Page. Available at: [Link]

  • Adams, M. L., & Lavasanifar, A. (2007). Prediction of drug solubility in amphiphilic di-block copolymer micelles. International Journal of Molecular Medicine. Available at: [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]

  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Protein Encapsulation in Phospholipid Vesicles Utilizing 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG)

Introduction & Mechanistic Overview The encapsulation of large macromolecules, particularly functional proteins and enzymes, within phospholipid vesicles (liposomes) has historically been hindered by low encapsulation ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The encapsulation of large macromolecules, particularly functional proteins and enzymes, within phospholipid vesicles (liposomes) has historically been hindered by low encapsulation efficiencies (EE%) and vesicle aggregation during processing. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate , commonly referred to as DHSG (CAS: 125401-63-0), has emerged as a critical structural lipid to overcome these limitations[1].

DHSG is a synthetic, anionic amphiphile featuring a glutamate backbone esterified with two hexadecyl (cetyl) chains and N-acylated with a succinyl group. This specific molecular architecture serves two fundamental mechanistic purposes in vesicle formulation:

  • Electrostatic Stabilization: The terminal carboxyl group on the succinyl moiety imparts a strong negative surface charge to the resulting liposomes (Zeta potential typically around -40 mV)[2]. This profound electrostatic repulsion prevents macroscopic aggregation of vesicles.

  • Synergy with Freeze-Thaw Dynamics: The most effective method for encapsulating massive proteins (e.g., Hemoglobin) is the freeze-thaw (FT) technique, which relies on ice crystal formation to temporarily disrupt lipid bilayers, allowing the protein-rich aqueous phase to flood the vesicle interior[3]. Standard neutral lipid mixtures (like DPPC/Cholesterol) often collapse and precipitate during FT cycles. The inclusion of DHSG maintains colloidal stability during these violent phase transitions, converting polydisperse multilamellar vesicles into highly swollen, uniform vesicles with massive internal aqueous volumes[1],[3].

This application note details the causality, formulation parameters, and validated protocols for utilizing DHSG to achieve >30% encapsulation efficiency of proteins, a standard crucial for the development of artificial oxygen carriers (Hemoglobin-vesicles) and advanced biologics[4].

Quantitative Formulation Data

The integration of DHSG into a standard DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol backbone drastically alters the physicochemical properties of the vesicles. The table below summarizes the comparative advantages of a DHSG-formulated system versus a standard neutral system when subjected to 3 freeze-thaw cycles and extrusion.

Formulation ParameterDPPC / Chol (Molar Ratio 5:5)DPPC / Chol / DHSG (Molar Ratio 5:5:1)Causality / Mechanistic Insight
Zeta Potential (mV) -2.5 ± 1.1-41.0 ± 11.2[2]DHSG's succinyl headgroup provides a dense anionic shield, preventing vesicle fusion.
Protein Encapsulation (EE%) 12 - 15%35 - 40%[3]Electrostatic repulsion expands the inter-lamellar distance during ice melting, trapping more protein.
Post-FT Stability High aggregation / precipitationStable, homogenous dispersionDHSG prevents the irreversible hydrophobic collapse of bilayers during the freeze-thaw stress.
Extrusion Pressure Required > 800 psi (Frequent clogging)< 400 psi (Smooth extrusion)Swollen, flexible vesicles easily deform through polycarbonate pores without rupturing.

Mandatory Visualization: Encapsulation Workflow

The following diagram illustrates the structural evolution of the lipid assemblies during the DHSG-mediated encapsulation process.

G L 1. Lipid Film Preparation (DPPC / Chol / DHSG) H 2. Hydration with Concentrated Protein L->H MLV 3. Multilamellar Vesicles (Low Encapsulation) H->MLV FT 4. Freeze-Thaw Cycles (Ice Crystal Disruption) MLV->FT Thermal Stress LUV 5. Swollen Vesicles (DHSG prevents fusion) FT->LUV Aqueous Expansion EXT 6. Membrane Extrusion (Size Sizing) LUV->EXT PUR 7. Purified Protein-Loaded Liposomes EXT->PUR

Workflow of DHSG-mediated protein encapsulation via freeze-thaw and extrusion.

Experimental Protocol: Protein Encapsulation via Freeze-Thawing and Extrusion

This protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure the structural integrity of the DHSG-modified bilayers before proceeding to the next step.

Materials Required
  • Lipids: DPPC, Cholesterol, DHSG[1]. Optional: PEG-DSPE (for steric stabilization/stealth properties)[2].

  • Target Protein: e.g., Bovine Serum Albumin (BSA) or purified Hemoglobin (Hb) (Concentration: 10–40 g/dL in PBS).

  • Solvents: t-butyl alcohol or a Chloroform/Methanol (2:1 v/v) mixture.

  • Equipment: Lyophilizer or Rotary Evaporator, Liquid Nitrogen, 40°C Water Bath, Jacketed Lipex Extruder, Polycarbonate membranes (400 nm and 200 nm).

Step-by-Step Methodology

Step 1: Preparation of the Mixed Lipid Matrix

  • Dissolve DPPC, Cholesterol, and DHSG at a precise molar ratio of 5:5:1 in t-butyl alcohol[2]. (Expertise Note: A 5:5:1 ratio provides the optimal balance of membrane rigidity from DPPC/Chol and electrostatic repulsion from DHSG).

  • Flash-freeze the solution and lyophilize overnight to obtain a homogenous, dry lipid powder.

  • Causality: Co-lyophilization from t-butyl alcohol prevents phase separation of the lipids, ensuring DHSG is uniformly distributed throughout the DPPC/Chol matrix rather than forming isolated anionic domains.

Step 2: Protein Hydration

  • Add the highly concentrated protein solution (e.g., 40 g/dL Hemoglobin) to the dry lipid powder to achieve a final lipid concentration of 50–100 mg/mL.

  • Vortex gently at 4°C for 12 hours to allow complete hydration, forming Multilamellar Vesicles (MLVs).

  • QC Checkpoint 1: Measure the Zeta potential of an aliquot diluted in deionized water. It must read between -30 mV and -50 mV[2]. A less negative value indicates incomplete DHSG incorporation.

Step 3: Freeze-Thaw (FT) Cycles

  • Submerge the MLV suspension in liquid nitrogen (-196°C) for 5 minutes until completely frozen.

  • Transfer the frozen suspension to a 40°C water bath for 5 minutes until completely thawed. (Expertise Note: 40°C is chosen because it is slightly above the phase transition temperature (Tc) of DPPC, ensuring the lipid bilayer is in a fluid state during thawing, which is necessary for membrane resealing).

  • Repeat this FT cycle 3 to 5 times.

  • Causality: As water freezes, solute exclusion concentrates the protein. The growing ice crystals physically pierce the MLV bilayers. Upon thawing, DHSG's electrostatic repulsion forces the bilayers apart, preventing them from collapsing back into tight MLVs. The protein rushes into these newly expanded aqueous spaces[3].

Step 4: Extrusion for Size Control

  • Transfer the swollen vesicle suspension to a jacketed extruder maintained at 40°C.

  • Pass the suspension 3 times through a 400 nm polycarbonate membrane, followed by 5 passes through a 200 nm membrane.

  • Causality: Extrusion converts the swollen, heterogeneous vesicles into uniformly sized Large Unilamellar Vesicles (LUVs). DHSG acts as a lubricant here; its negative charge prevents vesicles from adhering to the polycarbonate pores, significantly reducing the required extrusion pressure.

Step 5: Purification and Validation

  • Remove unencapsulated protein via Size Exclusion Chromatography (SEC) using a Sepharose CL-4B column, or by ultracentrifugation (50,000 × g for 45 min).

  • QC Checkpoint 2: Measure the final particle size via Dynamic Light Scattering (DLS). The Z-average should be 200–250 nm with a Polydispersity Index (PDI) < 0.15. Calculate EE% by lysing a known volume of liposomes with 1% Triton X-100 and quantifying the released protein via a BCA or Bradford assay.

References

  • 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate | Lipid | MedChemExpress. MedChemExpress.
  • Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes. MDPI.
  • Scalable production and complete biophysical characterization of poly(ethylene glycol) surface conjugated liposome encapsulated hemoglobin (PEG-LEH). PMC / National Institutes of Health.
  • One-Year Observation of Wistar Rats after Intravenous Infusion of Hemoglobin-Vesicles (Artificial Oxygen Carriers). Taylor & Francis.

Sources

Application

freeze-thaw and extrusion techniques for vesicles with 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Application Note & Protocol Guide Topic: High-Efficiency Preparation of Uniform Vesicles from 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate using Freeze-Thaw and Extrusion Techniques Audience: Researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Efficiency Preparation of Uniform Vesicles from 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate using Freeze-Thaw and Extrusion Techniques

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the preparation of unilamellar vesicles using the synthetic amphiphile 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate. We detail a robust, two-stage methodology that combines freeze-thaw cycling for enhanced encapsulation and lamellarity reduction with a subsequent extrusion process for precise size control and homogenization. The protocols are designed to be self-validating, with explanations of the underlying scientific principles for each step, ensuring reproducibility and enabling rational optimization. This document serves as an essential resource for researchers developing advanced drug delivery systems and model membrane platforms.

Scientific Principles & Mechanisms

The Amphiphile: 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is a synthetic, double-chain lipid designed for the formation of stable bilayer vesicles.[1][2] Its molecular architecture consists of two C16 hexadecyl chains, which form the hydrophobic core of the membrane, and a hydrophilic L-glutamate headgroup.

A critical feature of this headgroup is the terminal carboxyl moiety (-COOH). This group imparts a pH-sensitive character to the lipid. At a pH above the apparent pKa of the carboxyl group, it will be deprotonated (-COO⁻), conferring a net negative charge to the vesicle surface. This charge is crucial for maintaining colloidal stability through electrostatic repulsion, preventing vesicle aggregation.[3] Conversely, at lower pH values, protonation of this group can reduce the charge, potentially influencing membrane properties and stability.[4][5][6] Therefore, careful control of the buffer pH during preparation is essential for predictable outcomes.

The Freeze-Thaw Technique: Mechanism and Rationale

When a lipid film is hydrated, it typically forms large, multilamellar vesicles (MLVs), which consist of multiple concentric lipid bilayers, akin to an onion. These structures have low encapsulation efficiency for hydrophilic molecules, as the internal aqueous volume is small.

The freeze-thaw (F/T) process is a powerful technique to disrupt this multilamellar structure and significantly increase the trapped volume.[7] The mechanism involves two key stages:

  • Freezing: Rapid freezing of the MLV suspension (e.g., in liquid nitrogen) leads to the formation of ice crystals. These crystals mechanically stress and fracture the lipid bilayers, breaking the large MLVs into smaller bilayer fragments.[7][8]

  • Thawing: During the thawing phase, conducted at a temperature above the lipid's gel-to-liquid crystalline phase transition temperature (T_c), the bilayer fragments are in a fluid and flexible state. They spontaneously reassemble and fuse to form new, often unilamellar or oligolamellar, vesicles.[8] This reformation process entraps a larger volume of the surrounding aqueous buffer, thereby increasing encapsulation efficiency.[8][9][10]

Repeated F/T cycles enhance this process, leading to a more homogenous population of vesicles with reduced lamellarity.[11][12] However, F/T alone does not produce vesicles of a uniform size; the resulting population is typically polydisperse.[8][11][12]

The Extrusion Technique: Mechanism and Rationale

Extrusion is a mechanical sizing method used to convert a polydisperse population of vesicles into a more homogenous population with a defined average diameter.[13][14] The technique involves forcing a vesicle suspension under moderate pressure through a polycarbonate membrane containing pores of a specific, uniform size (e.g., 100 nm).[15][16]

As large vesicles are forced through pores smaller than their own diameter, they are subjected to high shear forces. This stress causes the vesicles to rupture and re-form into smaller vesicles whose size is constrained by the pore diameter.[15][17] To achieve a narrow size distribution, the process is typically repeated multiple times (11-21 passes).[14][18][19][20] The final vesicle size is primarily determined by the pore size of the membrane, although it is also influenced by the applied pressure and the lipid composition.[14][17][21] Performing extrusion above the lipid's T_c is critical to ensure the membrane is fluid and can deform and reform without significant lipid loss.[15]

Synergy of the Techniques

The combination of freeze-thaw cycling followed by extrusion is a widely adopted strategy that leverages the strengths of both methods.[22] Freeze-thaw efficiently increases the encapsulation volume and prepares a population of vesicles with reduced lamellarity, which are ideal precursors for the extrusion process. The subsequent extrusion step then refines this population, yielding predominantly unilamellar vesicles with a controlled size and low polydispersity.

Materials and Equipment

Materials:

  • 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (or other desired lipid mixture)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade (if required for co-solvation)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Buffer choice is critical and should be tailored to the application.

  • Liquid Nitrogen

  • Deionized Water (18.2 MΩ·cm)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump or desiccator

  • Water bath or heating block

  • Vortex mixer

  • Glass vials with screw caps

  • Gas-tight glass syringes (e.g., 1 mL)

  • Mini-Extruder device (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)

  • Filter supports for extruder

  • Dynamic Light Scattering (DLS) instrument for size analysis

Detailed Protocols

Overall Experimental Workflow

The entire process, from the dry lipid to the final characterized vesicles, follows a sequential and logical path. Each stage is designed to prepare the material for the subsequent step, ensuring a high-quality final product.

G cluster_prep Preparation Stages cluster_vesicle Vesicle Formation & Sizing A 1. Dry Lipid B 2. Lipid Solution in Organic Solvent A->B Dissolution C 3. Thin Lipid Film B->C Solvent Evaporation D 4. Hydration (MLVs) C->D Add Buffer & Agitate E 5. Freeze-Thaw (LUVs/MLVs) D->E 5-10 Cycles F 6. Extrusion (Sized LUVs) E->F 11-21 Passes G 7. Characterization (DLS, Cryo-TEM) F->G

Caption: Overall workflow from dry lipid to final vesicle characterization.

Protocol 1: Preparation of Thin Lipid Film

Causality: Creating a homogenous, thin lipid film is the foundational step.[23] Dissolving the lipid in an organic solvent ensures that all components are mixed at a molecular level. Evaporating the solvent deposits this mixture as a high-surface-area film, which is critical for efficient and uniform hydration in the next stage.[23][24]

  • Weighing: Accurately weigh the desired amount of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate powder and transfer it to a clean round-bottom flask.

  • Dissolution: Add a sufficient volume of chloroform (or a chloroform:methanol mixture) to completely dissolve the lipid. A typical concentration is 10-20 mg/mL.[23] Swirl gently until the solution is clear and all solid material is dissolved.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that is warm but well below the boiling point of the solvent (e.g., 30-40°C). Rotate the flask and apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, which can affect membrane integrity, place the flask under a high vacuum for at least 2-4 hours, or overnight in a desiccator.

Protocol 2: Hydration and Freeze-Thaw Cycling

Causality: Hydrating the lipid film forms multilamellar vesicles (MLVs). The subsequent freeze-thaw cycles disrupt these MLVs, promoting the formation of vesicles with fewer lamellae and significantly increasing the volume of encapsulated aqueous solution.[7][8][22]

  • Pre-warming: Warm the chosen hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the phase transition temperature (T_c) of the lipid. For saturated C16 chains, a temperature of ~60-65°C is recommended.

  • Hydration: Add the warm buffer to the round-bottom flask containing the dry lipid film. The volume should be chosen to achieve the desired final lipid concentration (e.g., 10-25 mg/mL).

  • Agitation: Immediately agitate the flask by vigorous vortexing for 5-10 minutes. The lipid film will lift off the glass and disperse into the buffer, forming a milky-white suspension of MLVs.

  • Transfer: Transfer the MLV suspension to a glass vial suitable for freezing and thawing.

  • Freeze-Thaw Cycles: Perform 5 to 10 freeze-thaw cycles as follows:

    • Freeze: Immerse the vial in liquid nitrogen for 3-5 minutes until the suspension is completely frozen solid.[11][22]

    • Thaw: Transfer the vial to a warm water bath (~60-65°C) and swirl gently until the suspension is completely thawed.[11][22]

    • Repeat: This constitutes one cycle. Repeat for the desired number of cycles. The suspension may become slightly more translucent after this process.

ParameterRecommended ValueRationale
Number of Cycles 5 - 10Balances increased encapsulation with potential for sample degradation.[9][12]
Freezing Temp. -196 °C (Liq. N₂)Ensures rapid freezing to form small ice crystals, promoting efficient bilayer fracture.[7]
Thawing Temp. > T_c (e.g., 60-65°C)Ensures the lipid is in a fluid state for proper membrane fusion and vesicle reformation.[8]
Protocol 3: Vesicle Sizing by Extrusion

Causality: This protocol reduces the size and polydispersity of the vesicle population generated in the previous step. Forcing the vesicles through a membrane with defined pores results in a uniform population of large unilamellar vesicles (LUVs).[13][15] An odd number of passes is recommended to ensure the entire sample is processed through the membrane an equal number of times.

  • Extruder Assembly: Assemble the mini-extruder device according to the manufacturer's instructions. Place two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) onto the internal support, followed by the filter supports.

  • Pre-heating: Heat the extruder block and the gas-tight syringes in a water bath or heating block to the same temperature used for thawing (e.g., 60-65°C) to prevent the lipid from cooling and solidifying during extrusion.

  • Loading: Draw the freeze-thawed vesicle suspension into one of the heated syringes. Expel any air and attach the syringe to one side of the extruder. Attach an empty heated syringe to the other side.

  • Extrusion: Place the loaded extruder assembly into the heated block. Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the empty syringe on the opposite side. This is one "pass".

  • Repeat: Push the suspension back and forth between the two syringes. Repeat for a total of 11 to 21 passes.[18][19][20] The final extruded sample should be collected from the syringe opposite to where it started. The suspension should appear significantly more translucent after extrusion.

  • Storage: Store the final vesicle suspension at 4°C. For long-term storage, stability should be assessed, and storage under an inert gas (e.g., argon) may be considered.

G cluster_extruder Extrusion Process (Single Pass) S1 Syringe 1 Vesicle Suspension Extruder Extruder Block Polycarbonate Membranes (Pore Size: X nm) Filter Supports S1->Extruder:f0 Push S2 Syringe 2 Empty Extruder:f1->S2 Collect

Caption: Diagram of the vesicle extrusion process for a single pass.

ParameterRecommended ValueRationale
Pore Size 100 nm or 200 nmPrimary determinant of final vesicle diameter.[13][17]
Number of Passes 11 - 21 (odd number)Ensures a homogenous size distribution (low PDI).[14][18]
Temperature > T_c (e.g., 60-65°C)Maintains membrane fluidity, which is essential for successful extrusion.[15]
Pressure Manual, steady pressureExcessive pressure can damage the membrane and affect vesicle size.[17][21]

Characterization and Quality Control

After preparation, it is crucial to characterize the vesicles to confirm that they meet the desired specifications.

  • Size and Polydispersity: Dynamic Light Scattering (DLS) is the primary technique used to measure the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.

  • Morphology and Lamellarity: Cryo-Transmission Electron Microscopy (Cryo-TEM) allows for direct visualization of the vesicles, confirming their spherical morphology and unilamellar nature.

  • Surface Charge: Zeta potential measurements can be used to determine the surface charge of the vesicles, which is useful for predicting their stability in suspension.

Extrusion Pore SizeExpected Z-Average DiameterExpected PDI
200 nm180 - 220 nm< 0.2
100 nm110 - 130 nm< 0.15
50 nm60 - 80 nm< 0.1

Note: Expected sizes are approximate and can vary based on lipid composition and extrusion conditions.[17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High PDI (>0.3) after extrusion Insufficient number of extrusion passes. Extrusion temperature was too low. Clogged or torn membrane.Increase the number of passes to 21. Ensure the extruder block and syringes are maintained above the lipid T_c. Disassemble and inspect the membrane; replace if necessary.
Low encapsulation efficiency Insufficient freeze-thaw cycles. Lipid concentration too high.Increase the number of F/T cycles to 10. Try hydrating at a lower lipid concentration (e.g., 10 mg/mL).
Extruder is very difficult to push Lipid has cooled and solidified. Lipid concentration is too high. Clogged membrane.Re-heat the entire extruder assembly. Dilute the sample with pre-warmed buffer. Replace the polycarbonate membrane.
Vesicle aggregation over time Incorrect buffer pH or low ionic strength.Ensure buffer pH is >7 to maintain surface charge. Check that ionic strength is appropriate (e.g., 150 mM NaCl).

References

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. (2016). MDPI. [Link]

  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. PMC. [Link]

  • Common methods of making giant vesicles (except emulsion techniques) capture intended lipid ratios. (2024). bioRxiv. [Link]

  • Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. CRC Press. [Link]

  • Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear. Springer. [Link]

  • Studies of Vesicle Extrusion. (2003). Langmuir. [Link]

  • The Pressure-Dependence of the Size of Extruded Vesicles. PMC. [Link]

  • Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. PMC. [Link]

  • Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency. (2014). Pharmaceutical Development and Technology. [Link]

  • Different storage and freezing protocols for extracellular vesicles: a systematic review. PMC. [Link]

  • Effect of Freeze-Thawing Process on the Size and Lamellarity of PEG-Lipid Liposomes. (2010). Bentham Open Archives. [Link]

  • Comparative Studies of Different Preservation Methods and Relative Freeze-Drying Formulations for Extracellular Vesicle Pharmaceutical Applications. (2023). ACS Biomaterials Science & Engineering. [Link]

  • Optimization of Giant Unilamellar Vesicle Electroformation for Phosphatidylcholine/Sphingomyelin/Cholesterol Ternary Mixtures. PMC. [Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. ResearchGate. [Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. PMC. [Link]

  • Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance. PubMed. [Link]

  • Easy preparation of a liposome-mediated protein delivery system by freeze–thawing a liposome–protein complex. Journal of Materials Chemistry B. [Link]

  • Different storage and freezing protocols for extracellular vesicles: a systematic review. ResearchGate. [Link]

  • Polyelectrolytes Are Effective Cryoprotectants for Extracellular Vesicles. ACS Publications. [Link]

  • Preparation, characterization, and surface immobilization of native vesicles obtained by mechanical extrusion of mammalian cells. Integrative Biology. [Link]

  • Roles of carboxyl groups in the transmembrane insertion of peptides. PMC. [Link]

  • Vesicle extrusion through polycarbonate track-etched membranes using a hand-held mini-extruder. PMC. [Link]

  • Polymeric lipid vesicles with pH-responsive turning on–off membrane for programed delivery of insulin in GI tract. Taylor & Francis Online. [Link]

  • pH Range Conducive to Vesicle Formation. ResearchGate. [Link]

  • Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation. (2024). International Journal of Technology. [Link]

  • LIPID VESICLES: APPLICATIONS, PRINCIPAL COMPONENTS AND METHODS USED IN THEIR FORMULATIONS. A REVIEW. (2019). SciELO. [Link]

  • pH-dependent Stability and Fusion of Liposomes Combining Protonatable Double-Chain Amphiphiles With Phosphatidylethanolamine. PubMed. [Link]

  • Vesicle Extrusion Through Polycarbonate Track-etched Membranes using a Hand-held Mini-extruder. ResearchGate. [Link]

  • High Resolution Membrane Structures within Hybrid Lipid‐Polymer Vesicles Revealed by Combining X‐Ray Scattering and Electron. (2023). Small. [Link]

  • Microfluidic technologies for lipid vesicle generation. Lab on a Chip. [Link]

  • A Guide to Your Desired Lipid-Asymmetric Vesicles. PMC. [Link]

  • Partitioning into phosphatidylcholine-cholesterol membranes: liposome measurements, coarse-grained simulations, and. bioRxiv. [Link]

  • Core-Shell Modeling of Light Scattering by Vesicles: Effect of Size, Contents, and Lamellarity. PMC. [Link]

  • Giant Vesicle Preparation. Avanti Polar Lipids. [Link]

  • Liposome Preparation. Avanti Polar Lipids. [Link]

  • Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. PMC. [Link]

  • Partitioning into phosphatidylcholine-cholesterol membranes: liposome measurements, coarse-grained simulations, and. bioRxiv. [Link]

  • Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. MDPI. [Link]

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Method

Application Note: In Vitro Characterization of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate Liposomes

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview In the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

In the development of advanced lipid nanoparticles and targeted delivery systems, surface charge modification is a critical parameter governing colloidal stability, systemic circulation time, and cellular interaction. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate —commonly abbreviated as DHSG (1,5-dihexadecyl-N-succinyl-L-glutamate)—is a highly specialized synthetic anionic lipid [1].

Chemically, DHSG consists of two hydrophobic hexadecyl (C16) chains esterified to a glutamate backbone, with a succinyl group attached to the amine. This unique structure provides a terminal carboxylate headgroup that is highly hydrated and flexible.

Why Choose DHSG?

Unlike traditional anionic phospholipids (e.g., DSPG or DPPG), DHSG is specifically engineered to:

  • Provide a robust, stable negative surface charge (Zeta potential < -30 mV) , which prevents vesicle aggregation via electrostatic repulsion[2].

  • Enhance protein and API encapsulation efficiency , particularly for cationic molecules or specific peptides, through electrostatic interactions within the aqueous core or at the membrane interface [3].

  • Serve as a foundational matrix for artificial platelets , such as H12-(ADP)-liposomes, where the negative charge mimics the native electrokinetic repulsion of resting platelets in blood circulation[1].

Mechanistic Pathway of DHSG Liposome Assembly

The incorporation of DHSG into a base lipid matrix (typically DPPC and Cholesterol) fundamentally alters the thermodynamic and electrostatic landscape of the resulting liposome. The diagram below illustrates the causal relationship between DHSG's molecular structure and the macroscopic properties of the liposome.

Mechanism DHSG DHSG Molecule (Glutamate-Succinyl Headgroup) Membrane Lipid Bilayer Integration (Hydrophobic C16 Anchors) DHSG->Membrane Self-Assembly Surface Surface Charge Generation (Exposed Carboxylates) Membrane->Surface Aqueous Interface Stability Colloidal Stability (Electrostatic Repulsion) Surface->Stability Zeta < -30 mV Loading Enhanced API Loading (Electrostatic Interaction) Surface->Loading Target Binding

Mechanism of DHSG-mediated liposomal stability and enhanced API encapsulation.

Experimental Protocol: Formulation of DHSG Liposomes

This self-validating protocol utilizes the thin-film hydration method followed by freeze-thaw cycles and extrusion. The inclusion of a DHSG-free control (L550) is mandatory to validate the specific electrostatic contributions of DHSG (L551) [1].

Materials & Reagents
  • Base Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol (Chol).

  • Functional Lipids: 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG) [4], PEG-DSPE (5 kDa).

  • Solvents: Chloroform (CHCl₃), Methanol (MeOH) (HPLC grade).

  • Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES buffer.

Step-by-Step Formulation Workflow
  • Lipid Mixing: Dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE in a 3:1 (v/v) CHCl₃:MeOH mixture.

    • Standard L551 Molar Ratio: DPPC : Chol : DHSG : PEG-DSPE = 5 : 5 : 1 : 0.03 (approx. 45.2 : 45.2 : 9 : 0.3 mol%) [1].

  • Thin-Film Formation: Transfer the lipid solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a uniform, dry lipid film forms. Dry under vacuum overnight to remove residual trace solvents.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) containing the target API (e.g., ADP or a target protein) at 50°C (above the phase transition temperature, Tm​ , of DPPC, which is ~41°C). Vortex aggressively for 5 minutes to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycling (Validation Step): Subject the MLV suspension to 5 cycles of freezing in liquid nitrogen (-196°C) and thawing in a water bath (50°C).

    • Causality: This step fractures the lipid bilayers, equilibrating the internal and external aqueous compartments, which significantly increases the encapsulation efficiency of hydrophilic APIs.

  • Extrusion: Pass the suspension through a thermojacketed extruder (maintained at 50°C) using polycarbonate membranes sequentially: 400 nm (5 passes), 200 nm (5 passes), and 100 nm (10 passes).

    • Causality: Extrusion converts highly polydisperse MLVs into uniform Large Unilamellar Vesicles (LUVs), critical for preventing rapid clearance by the mononuclear phagocyte system (MPS).

  • Purification: Remove unencapsulated API using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 column) or ultracentrifugation (100,000 × g for 1 hour at 4°C).

Workflow A 1. Lipid Mixture (DPPC/Chol/DHSG/PEG-DSPE) B 2. Solvent Evaporation (Thin Lipid Film) A->B Rotary Evaporation C 3. Hydration (Buffer + API at 50°C) B->C Vortexing D 4. Freeze-Thaw Cycles (5x: -196°C to 50°C) C->D Equilibrate Solutes E 5. Extrusion (400nm -> 200nm -> 100nm) D->E Size Reduction F 6. Purification (SEC or Ultracentrifugation) E->F Remove Free API G 7. In Vitro Characterization (DLS, ELS, HPLC) F->G Final Validation

Workflow for the formulation and purification of DHSG-based liposomes.

In Vitro Characterization & Data Presentation

A robust characterization suite ensures batch-to-batch reproducibility. The following parameters must be validated:

Dynamic Light Scattering (DLS) & Electrophoretic Light Scattering (ELS)
  • Size & PDI: Dilute the purified liposomes 1:100 in filtered PBS. Measure hydrodynamic diameter and Polydispersity Index (PDI) at 25°C. A PDI < 0.15 indicates a monodisperse formulation suitable for biological applications.

  • Zeta Potential: Measure via ELS in a low-salt buffer (e.g., 10 mM HEPES) to accurately capture the surface charge without excessive Debye screening. DHSG-formulated liposomes must exhibit a strongly negative charge [2].

Encapsulation Efficiency (EE%)

Lyse a known volume of the liposome dispersion using 1% Triton X-100 or absolute ethanol. Quantify the released API using HPLC or UV-Vis spectroscopy against a standard curve.

  • Calculation: EE%=(APIencapsulated​/APItotal_added​)×100

Expected Quantitative Benchmarks

The table below summarizes the expected physicochemical properties comparing a standard pegylated liposome (L550) against the DHSG-incorporated liposome (L551) [1].

Formulation TypeLipid Composition (mol%)Mean Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal Stability (4°C)
L550 (Control) DPPC/Chol/PEG-DSPE (50/50/0.3)245 ± 12< 0.15-5.2 ± 1.5Moderate (Aggregates > 2 weeks)
L551 (DHSG) DPPC/Chol/DHSG/PEG-DSPE (45.2/45.2/9/0.3)252 ± 10< 0.15-41.0 ± 4.2High (Stable > 6 months)

Note: The highly negative Zeta potential of the L551 formulation is directly causal to the exposed carboxylate groups of the DHSG lipid, providing superior steric and electrostatic stabilization [2].

References

  • Okamura, Y., et al. "An Assay to Evaluate the Function of Liposomal Platelet Substitutes Delivered to Platelet Aggregates." Frontiers in Bioengineering and Biotechnology, vol. 7, 2019, p. 78.[Link]

  • Castagnola, V., et al. "Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes." Nanomaterials (Basel, Switzerland), vol. 7, no. 9, 2017, p. 275.[Link]

  • Maeki, M., et al. "Microfluidic preparation of size- and lamellarity-controlled liposomes using a static mixer and the advantage of a multilamellar structure in biosensing applications." Frontiers in Bioengineering and Biotechnology, vol. 12, 2024.[Link]

Application

cell penetration studies with 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Subtitle: Formulation, Characterization, and Cell Penetration Protocols for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate Executive Summary The intracellular delivery of macromolecular therapeutics (e.g., protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Formulation, Characterization, and Cell Penetration Protocols for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Executive Summary

The intracellular delivery of macromolecular therapeutics (e.g., proteins, peptides, and nucleic acids) is severely bottlenecked by endosomal entrapment. Cargo taken up via endocytosis is frequently degraded in the hostile, acidic environment of the lysosomes before it can reach the cytosol.

This application note provides a comprehensive, field-validated guide for utilizing 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (commonly abbreviated as DHSG or Suc-Glu(OC16)2) as a functional lipid in the synthesis of pH-sensitive phospholipid vesicles. By leveraging the protonation dynamics of its succinyl-glutamate headgroup, DHSG acts as a highly efficient endosomal escape agent. This guide details the causality behind formulation choices, self-validating experimental protocols, and data interpretation standards for drug development professionals.

Mechanistic Insight: The Role of DHSG in Endosomal Escape

DHSG is an anionic lipid characterized by two hexadecyl hydrophobic tails and a succinylated L-glutamate headgroup. The causality of its function lies in its pH-dependent ionization state, which drives a physical transformation of the liposomal bilayer:

  • Circulation & Extracellular Stability (pH 7.4): At physiological pH, the free carboxylic acid of the succinyl group is deprotonated. The resulting negative surface charge provides electrostatic repulsion, stabilizing the liposome against aggregation and preventing premature payload leakage [1].

  • Endosomal Maturation (pH 6.0 to 5.0): Following endocytosis, the vesicle is subjected to the acidic environment of the late endosome. The carboxylate group of DHSG becomes protonated, neutralizing the liposome's surface charge.

  • Membrane Destabilization & Fusion: The loss of electrostatic repulsion and the dehydration of the lipid headgroups alter the critical packing parameter of the bilayer. This induces a phase transition (often to an inverted hexagonal HII​ phase), promoting direct fusion with the endosomal membrane and subsequent cytosolic release of the encapsulated cargo.

Pathway A Extracellular Space (pH 7.4) DHSG Deprotonated (-) Stable Liposome B Cellular Uptake (Endocytosis) A->B C Early Endosome (pH ~6.0) Partial Protonation B->C D Late Endosome (pH ~5.0) DHSG Protonated (Neutral) Loss of Repulsion C->D E Membrane Destabilization & Lipid Fusion D->E F Cytosolic Release of Encapsulated Cargo E->F

Caption: Mechanism of DHSG-mediated endosomal escape via pH-dependent protonation and membrane fusion.

Physicochemical Profiling & Formulation Strategy

To achieve optimal encapsulation and pH-responsiveness, DHSG is typically formulated alongside structural lipids (DPPC), membrane stabilizers (Cholesterol), and stealth polymers (PEG-DSPE).

Table 1: Physicochemical Properties of DHSG
PropertySpecification
Chemical Name 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
CAS Number 125401-63-0
Molecular Weight 696.05 g/mol
Chemical Formula C₄₁H₇₇NO₇
Functional Moiety Succinyl-glutamate (pH-sensitive carboxylate)
Table 2: Expected Quality Control Metrics (DPPC : Chol : DHSG : PEG-DSPE)

Based on a standard molar ratio of 5 : 5 : 1 : 0.033.

QC MetricpH 7.4 (Circulation State)pH 5.0 (Endosomal State)
Z-Average Size (DLS) 100 – 120 nm> 500 nm (Aggregation/Fusion)
Polydispersity Index (PDI) < 0.15> 0.40
Zeta Potential -35 mV to -45 mV-5 mV to +5 mV (Neutralized)
Protein Encapsulation 30% – 45% (Stable)Rapid Content Release

Experimental Protocols

Protocol 1: Synthesis of Size-Controlled DHSG Liposomes via Freeze-Thaw/Extrusion

Causality Note: Hydrating a lipid film with a macromolecular protein solution typically yields multilamellar vesicles (MLVs) with low encapsulation efficiency. Implementing freeze-thaw cycles physically fractures the ice crystals and lipid bilayers. Upon thawing, the bilayers reform, trapping the bulk aqueous phase uniformly and drastically boosting protein encapsulation [2].

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE (molar ratio 5:5:1:0.033) in a 2:1 (v/v) Chloroform/Methanol mixture in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film.

    • Dry the film under a high vacuum desiccator overnight to remove residual trace solvents.

  • Hydration:

    • Hydrate the lipid film with a target protein solution (e.g., 5 mg/mL FITC-BSA in 10 mM HEPES buffer, pH 7.4, 150 mM NaCl).

    • Vortex vigorously for 5 minutes at room temperature to form crude MLVs.

  • Freeze-Thaw Cycles (Validation Step 1):

    • Submerge the flask in liquid nitrogen (-196°C) for 3 minutes, followed by a 40°C water bath for 3 minutes. Repeat for a total of 5 cycles .

    • Self-Validation: Observe a 10 µL aliquot under a phase-contrast microscope. You should see highly polydisperse MLVs (1–10 µm). If no vesicles are visible, increase hydration time and vortexing.

  • Extrusion:

    • Pass the dispersion 10 times through a 200 nm polycarbonate membrane using a mini-extruder, followed by 10 passes through a 100 nm membrane.

  • Purification:

    • Remove unencapsulated FITC-BSA using Size Exclusion Chromatography (SEC) with a Sepharose CL-4B column pre-equilibrated with HEPES buffer.

  • pH-Sensitivity Check (Validation Step 2):

    • Self-Validation: Dilute a 20 µL fraction of purified liposomes into 1 mL of pH 5.0 acetate buffer. Measure Zeta potential and DLS. The Zeta potential must shift from ~ -40 mV to near neutral, and the size should dramatically increase. If this shift fails, DHSG incorporation was unsuccessful or the internal buffer capacity is too high.

Workflow N1 1. Lipid Thin Film Formation N2 2. Hydration with Protein Cargo N1->N2 N3 3. Freeze-Thaw Cycles (LN2 / 40°C) N2->N3 N4 4. Extrusion (200nm -> 100nm) N3->N4 N5 5. Purification (SEC/Dialysis) N4->N5 N6 6. Cell Penetration Assay (Confocal) N5->N6

Caption: End-to-end workflow for formulating and validating DHSG-based pH-sensitive liposomes.

Protocol 2: In Vitro Cell Penetration and Endosomal Escape Assay

Causality Note: To prove that DHSG actively facilitates endosomal escape rather than just cellular uptake, we must utilize confocal microscopy to differentiate between punctate endosomal entrapment and diffuse cytosolic distribution.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HEK293 cells in an 8-well glass-bottom chamber slide at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Liposome Incubation: Replace media with fresh Opti-MEM containing FITC-BSA loaded DHSG liposomes (final lipid concentration: 100 µM). Incubate for 4 hours.

    • Self-Validation (Control): Include a control well treated with non-pH-sensitive liposomes (e.g., replacing DHSG with standard DSPG). This validates that the diffuse signal is specifically due to DHSG-mediated escape, not baseline membrane permeability.

  • Endosomal Staining: 30 minutes prior to the end of the incubation, add LysoTracker™ Red (75 nM final concentration) to label acidic late endosomes and lysosomes.

  • Nuclear Staining & Washing: Wash cells 3x with cold PBS to halt uptake. Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes. Wash 2x with PBS and leave in live-cell imaging buffer.

  • Confocal Imaging: Image using a confocal laser scanning microscope.

    • FITC (Cargo): Ex 488 nm / Em 520 nm

    • LysoTracker (Endosomes): Ex 561 nm / Em 590 nm

    • Hoechst (Nuclei): Ex 405 nm / Em 460 nm

Data Interpretation & Troubleshooting

  • Interpreting Confocal Data:

    • Punctate Yellow Signal (Colocalization): Indicates that the FITC-BSA (green) is trapped inside the LysoTracker-stained endosomes (red). This is expected at early time points (1-2 hours).

    • Diffuse Green Signal: Indicates successful endosomal escape. The FITC-BSA has dispersed throughout the cytosol and nucleus. DHSG liposomes should exhibit high diffuse green signaling by hour 4.

  • Troubleshooting Poor Encapsulation: If protein encapsulation is <10%, the protein may be denaturing during the Chloroform/Methanol phase (ensure the lipid film is completely dry before hydration) or the freeze-thaw cooling rate is too slow. Flash-freezing in liquid nitrogen is critical to prevent large ice crystal formation that excludes proteins from the lipid lamellae.

  • Troubleshooting Toxicity: While DHSG is generally biocompatible, excessive negative charge can cause mild cytotoxicity. Ensure the final formulation contains PEG-DSPE to shield the intense negative charge during initial cell contact [3].

References

  • Title: Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion Source: Biotechnology Progress (2003) URL: [Link]

  • Title: Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer Source: Pharmaceutics (MDPI) (2024) URL: [Link]

  • Title: Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier Source: International Journal of Nanomedicine (PMC) (2016) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Protein Encapsulation with 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Welcome to the Advanced Applications Support Center. As drug development pivots toward complex biologics, achieving high Encapsulation Efficiency (EE%) for large proteins within lipid vesicles remains a critical biophysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development pivots toward complex biologics, achieving high Encapsulation Efficiency (EE%) for large proteins within lipid vesicles remains a critical biophysical challenge.

This guide focuses on formulations utilizing 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (commonly abbreviated as DHSG or DPEA). As a synthetic, anionic lipid, DHSG is engineered to stabilize lipid bilayers and maximize the aqueous core volume of liposomes. When combined with rigorous Freeze-Thaw (F-T) and extrusion methodologies, DHSG enables the encapsulation of highly concentrated protein solutions (e.g., up to 40 g/dL) into uniform, size-controlled vesicles[1].

Below, you will find our self-validating core protocol, quantitative optimization parameters, and expert troubleshooting FAQs designed to resolve your most pressing bench-level challenges.

I. The Self-Validating Core Protocol: Freeze-Thaw & Extrusion

To achieve maximal EE%, the physical disruption of multilamellar vesicles (MLVs) is required. The following workflow leverages DHSG's unique electrostatic properties alongside thermodynamic phase transitions to force protein integration into the vesicle core.

Step 1: Lipid Film Preparation

  • Action: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), Cholesterol, DHSG, and PEG-DSPE in an organic solvent (chloroform/methanol) at a molar ratio of 5:5:1:0.033[2]. Evaporate under reduced pressure to form a thin film.

  • Causality: This specific ratio balances membrane fluidity (Cholesterol), structural integrity (DPPC), steric stabilization (PEG), and electrostatic repulsion (DHSG)[3].

  • QC Check: The dried film must appear uniformly opaque with no visible crystalline lipid aggregates.

Step 2: Protein Hydration

  • Action: Rehydrate the lipid film with your concentrated protein solution (e.g., 10–40 g/dL) in a physiological buffer (pH 7.4).

  • Causality: At pH 7.4, the succinyl headgroup of DHSG is fully deprotonated. The resulting negative charge induces electrostatic repulsion between adjacent lipid bilayers, swelling the inter-lamellar aqueous space to accommodate massive protein influx.

  • QC Check: The suspension will be highly turbid, confirming the formation of giant, polydisperse MLVs.

Step 3: Freeze-Thaw (F-T) Cycling

  • Action: Subject the MLV dispersion to 3 to 5 cycles of rapid freezing in liquid nitrogen (cooling rate approx. -140°C/min) followed by thawing in a 50°C water bath[1].

  • Causality: Rapid freezing forms ice crystals that physically fracture the MLV bilayers. Thawing above the primary lipid's transition temperature ( of DPPC is 41°C) allows the bilayers to rapidly self-heal around the protein-rich aqueous phase, converting giant MLVs into size-controlled vesicles (~500 nm)[1].

  • QC Check: The dispersion should become slightly more translucent. Dynamic Light Scattering (DLS) should confirm a shift from >1 µm to ~500 nm.

Step 4: High-Pressure Extrusion

  • Action: Extrude the F-T treated suspension through polycarbonate track-etched membranes (sequentially through 500 nm, then 250 nm pores) using a thermojacketed extruder maintained at 50°C.

  • Causality: Extruding above the ensures the lipids are in the fluid crystalline phase, preventing membrane rupture and filter fouling.

  • QC Check: The permeation rate should be rapid and consistent. Final DLS should confirm a monodisperse population at 250 ± 20 nm[1].

II. Workflow Visualization

Workflow A 1. Lipid Film Hydration (DPPC, Chol, DHSG, PEG-DSPE) B 2. Polydisperse MLVs (Heterogeneous, Low EE%) A->B Hydration with Protein Solution C 3. Freeze-Thaw (F-T) Cycles (Liq. N2 ↔ 50°C Water Bath) B->C Ice crystal disruption of lipid bilayers D 4. Size-Controlled Vesicles (~500 nm, High Trapped Volume) C->D Bilayer rearrangement & electrostatic swelling E 5. Membrane Extrusion (Sequential Polycarbonate Filters) D->E Pressure filtration (Above Tm) F 6. Uniform LUVs (~250 nm) (Maximized Protein EE%) E->F Size homogenization

Workflow of protein encapsulation via Freeze-Thaw and Extrusion.

III. Quantitative Optimization Parameters

Use the following data matrix to benchmark your formulation parameters against field-proven standards.

Experimental ParameterSub-optimal ConditionOptimized Condition (with DHSG)Mechanistic Effect on EE% & Vesicle Size
Lipid Molar Ratio DPPC:Chol (1:1)DPPC:Chol:DHSG:PEG (5:5:1:0.033)DHSG increases inter-lamellar volume via electrostatic repulsion; EE% increases significantly[2].
Freeze-Thaw Cycles 0 Cycles (Direct Extrusion)3-5 Cycles (-196°C to 50°C)Pre-sizes vesicles to ~500 nm; increases extrusion permeation rate by ~30x[1].
Extrusion Temperature < 41°C (Below )50°C (Above )Maintains fluid crystalline phase; prevents filter clogging and high backpressure.
Buffer Ionic Strength High Salt (>150 mM NaCl)Low Salt / Iso-osmotic non-ionicPrevents charge shielding of DHSG, maximizing bilayer repulsion and aqueous core capacity.

IV. Troubleshooting & FAQs

Q1: My extrusion filters keep clogging immediately, and the backpressure is immense. What is failing? Scientist's Insight: This is almost always a failure of either the thermodynamic state or the pre-sizing step. First, verify that your extruder jacket is actively heated to at least 50°C. If the DPPC/DHSG mixture drops below its (~41°C), the lipids enter a rigid gel phase and will immediately blind the polycarbonate pores. Second, ensure you are not skipping the Freeze-Thaw step. F-T cycling is not just for encapsulation; it physically converts massive, unextrudable MLVs (>5 µm) into manageable ~500 nm vesicles[1]. Attempting to extrude raw MLVs directly through a 250 nm filter will cause catastrophic backpressure.

Q2: I am using DHSG, but my protein Encapsulation Efficiency (EE%) is plateauing at 5-10%. How can I force more protein into the vesicles? Scientist's Insight: EE% is fundamentally a function of the "trapped volume" of the vesicles. If your EE% is low, the electrostatic swelling induced by DHSG is likely being suppressed. Check your hydration buffer. If you are using a high-ionic-strength buffer (e.g., heavy PBS), the salts will shield the negative charge of the succinyl headgroup on DHSG, collapsing the bilayers together and squeezing out the aqueous volume. Switch to a lower ionic strength buffer (using non-ionic osmolytes like sucrose or trehalose to maintain isotonicity) during the hydration and F-T steps.

Q3: Why use 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate instead of standard anionic lipids like DPPG or DSPG? Scientist's Insight: DHSG offers a highly specific geometric packing parameter and superior chemical stability. The dihexadecyl (ether-linked) chains provide excellent hydrophobic anchoring without the susceptibility to ester hydrolysis seen in standard phospholipids. More importantly, the succinyl-glutamate headgroup projects its carboxylic acid moiety further into the aqueous phase than the phosphate group of DPPG. This creates a highly effective hydration layer that not only maximizes internal protein trapping but also prevents external vesicle-vesicle aggregation during long-term storage[3].

Q4: During the Freeze-Thaw cycles, my protein seems to be precipitating or denaturing. How do I protect the payload? Scientist's Insight: The ice-water interface during rapid freezing can denature sensitive proteins. Ensure your protein concentration is sufficiently high (often >10 g/dL), as high protein concentrations are remarkably self-stabilizing due to macromolecular crowding. Additionally, the inclusion of cryoprotectants (like 5-10% sucrose) in the hydration buffer will protect the protein's tertiary structure during the -196°C liquid nitrogen plunges without interfering with the DHSG lipid dynamics.

V. References

  • Sou K, Naito Y, Endo T, Takeoka S, Tsuchida E. Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion. Biotechnol Prog. 2003 Sep-Oct;19(5):1547-52. Available at:[Link]

  • Sou K, Naito Y, Endo T, Takeoka S, Tsuchida E. Hemoglobin encapsulation in vesicles retards NO and CO binding and O2 release when perfused through narrow gas-permeable tubes. American Journal of Physiology-Heart and Circulatory Physiology. 2003. Available at:[Link]

  • Sakai H, et al. One-Year Observation of Wistar Rats after Intravenous Infusion of Hemoglobin-Vesicles (Artificial Oxygen Carriers). Journal of Liposome Research. 2009. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate Liposomes

Welcome to the formulation support center for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0). This guide is designed for researchers, scientists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the formulation support center for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during vesicle synthesis and protein encapsulation.

Part 1: Core Troubleshooting FAQs

Q: Why do my 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate liposomes aggregate immediately after hydration or during protein encapsulation? A: The synthetic lipid 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate features two hydrophobic C16 chains and a glutamate-derived headgroup terminating in a carboxylic acid. At physiological pH, this carboxylate group is highly anionic, which electrostatically drives the encapsulation of target proteins. However, this same chemical structure makes the liposomes highly susceptible to aggregation through two primary mechanisms:

  • Divalent Cation Bridging: Trace amounts of calcium (Ca²⁺) or magnesium (Mg²⁺) in your buffers will act as molecular bridges, cross-linking the negatively charged carboxylate headgroups of adjacent liposomes. This rapidly induces macroscopic flocculation and fusion ()[1].

  • Loss of Electrostatic Repulsion: If the buffer pH drops near the pKa of the carboxyl group (~pH 4.5–5.0), the headgroups become protonated and neutrally charged. Without electrostatic repulsion, Van der Waals forces dominate, causing the hydrophobic lipid bilayers to aggregate.

Q: How can I sterically stabilize these liposomes to prevent aggregation during in vivo applications? A: While electrostatic stabilization (via pH control) is effective in vitro, biological fluids contain high salt and protein concentrations that screen these charges. To prevent aggregation in vivo, you must incorporate PEGylated lipids (e.g., DSPE-PEG2000) at 5–10 mol% during the lipid film preparation. The polyethylene glycol chains create a dense, hydrophilic steric hydration layer around the vesicle. This physical barrier prevents the lipid bilayers from approaching the critical distance required for Van der Waals attraction or cation bridging, significantly extending circulation half-life ()[2].

Part 2: Step-by-Step Methodology: Optimized Preparation & Extrusion

This workflow is engineered to maximize protein encapsulation while strictly preventing aggregation through chemical and mechanical controls.

Step 1: Lipid Film Hydration & Chelation
  • Action: Dissolve 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate and co-lipids (e.g., DOPC, Cholesterol, DSPE-PEG2000) in chloroform, dry under nitrogen, and desiccate for 2 hours. Hydrate the film using a buffer containing 20 mM HEPES (pH 7.4) and 1 mM EDTA.

  • Causality: HEPES maintains the pH well above the carboxylate pKa to ensure full ionization. EDTA acts as a chelator to sequester trace divalent cations (Ca²⁺/Mg²⁺) that cause inter-vesicular bridging.

  • Self-Validating System: Measure the Zeta potential of the hydrated suspension. A reading of -30 mV to -50 mV confirms that the carboxylate groups are fully ionized and free of cation bridging. If the reading is > -15 mV, adjust the pH or increase EDTA concentration before proceeding.

Step 2: Protein Encapsulation via Freeze-Thaw Cycling
  • Action: Add the target aqueous protein to the hydrated multilamellar vesicles (MLVs). Subject the mixture to 5–10 freeze-thaw cycles by alternating between liquid nitrogen (-196°C) and a 40°C water bath.

  • Causality: Ice crystal formation physically fractures the lipid bilayers. Upon thawing, the bilayers reform around the aqueous protein solution, driving the solute into the core and dramatically increasing encapsulation efficiency ()[3].

  • Self-Validating System: Calculate the encapsulation efficiency (EE%) by separating free protein using size-exclusion chromatography (SEC) and quantifying the lipid-bound fraction via a BCA assay. An EE% > 50% validates the freeze-thaw disruption mechanism.

Step 3: High-Pressure Extrusion
  • Action: Pass the suspension 11 times through a 200 nm polycarbonate membrane, followed immediately by 11 passes through a 100 nm membrane using a heated mini-extruder.

  • Causality: Sequential extrusion mechanically shears the heterogeneous, aggregated MLVs into a monodisperse, unilamellar population. The odd number of passes (11) ensures the final extrudate ends up in the clean receiver syringe, leaving larger aggregates behind.

  • Self-Validating System: Analyze the post-extrusion formulation using Dynamic Light Scattering (DLS). A successful extrusion will yield a Polydispersity Index (PDI) of < 0.15 and a Z-average diameter closely matching the final membrane pore size (~100-120 nm). A PDI > 0.2 indicates incomplete extrusion or early-stage aggregation.

Part 3: Data Presentation: Critical Parameters for Stability

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Liposome Stability
Buffer pH < 5.57.4 (HEPES/PBS)Prevents protonation of the carboxylate group, maintaining a highly negative Zeta potential (< -30 mV) for electrostatic repulsion.
Divalent Cations Present (>0.5 mM Ca²⁺)Chelated (1 mM EDTA)Eliminates inter-vesicular bridging between the 3-carboxy-1-oxopropyl headgroups.
Steric Shielding 0 mol% PEG-lipid5–10 mol% DSPE-PEG2000Provides a hydration sphere that physically blocks Van der Waals-driven aggregation.
Extrusion Profile Unextruded (MLVs)11 passes (100 nm pore)Converts heterogeneous multilamellar vesicles into stable, monodisperse unilamellar vesicles (PDI < 0.15).

Part 4: Mechanism & Workflow Visualization

G cluster_Aggregation Aggregation Pathways cluster_Prevention Stabilization Workflow Start 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate Liposome Formulation LowPH Low pH (< 5.0) Protonation of Carboxylates Start->LowPH Cations Divalent Cations (Ca2+, Mg2+) Headgroup Bridging Start->Cations Buffer Buffer Optimization pH 7.4 + 1mM EDTA Start->Buffer PEG Steric Stabilization Add 5-10 mol% DSPE-PEG2000 Start->PEG AggResult Loss of Electrostatic Repulsion Macroscopic Aggregation LowPH->AggResult Cations->AggResult Extrusion Freeze-Thaw & Extrusion Size Control (< 200nm) Buffer->Extrusion PEG->Extrusion Stable Stable, Monodisperse Unilamellar Vesicles Extrusion->Stable

Mechanism of aggregation and stabilization workflow for glutamate-based liposomes.

Part 5: Advanced Troubleshooting FAQs

Q: Can I use dynamic light scattering (DLS) to monitor the early stages of aggregation before it becomes visible? A: Yes. Macroscopic precipitation is the final stage of aggregation. Early-stage aggregation manifests in DLS as an increase in the Polydispersity Index (PDI) > 0.2 or the appearance of a bimodal distribution in the Z-average diameter. If the PDI rises during storage, immediately verify the buffer pH and consider adding a chelating agent.

Q: During the freeze-thaw step, my solution becomes highly opaque and looks like it's aggregating. Is this normal? A: Yes. The freeze-thaw process intentionally induces the formation of massive multilamellar vesicles (often >1 µm) to improve solute distribution and encapsulation. While this visually resembles aggregation (the solution becomes highly opaque and may settle), it is a necessary intermediate state. The subsequent extrusion step will fractionate these giant structures into stable, monodisperse unilamellar vesicles.

Q: How does the lipid-to-protein ratio affect aggregation during encapsulation? A: Encapsulating highly cationic proteins can neutralize the negative charge of the glutamate headgroup. If the Zeta potential approaches neutral (-10 mV to +10 mV), the liposomes will flocculate due to the loss of electrostatic repulsion. To prevent this, increase the lipid-to-protein ratio or incorporate zwitterionic spacer lipids (like DOPC) to dilute the surface charge density.

References

  • Kinetics of divalent cation induced fusion of phosphatidylserine vesicles: correlation between fusogenic capacities and binding affinities , Biochemistry (ACS Publications).[Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery , Advanced Drug Delivery Reviews (PMC).[Link]

  • Vesicles of variable sizes produced by a rapid extrusion procedure , Biochimica et Biophysica Acta.[Link]

Sources

Troubleshooting

Technical Support Center: Improving the Long-Term Stability of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DCG-L-Glu) Formulations

Prepared by the Senior Application Science Team Welcome to the technical support guide for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DCG-L-Glu). This document is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DCG-L-Glu). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of your DCG-L-Glu formulations. As a synthetic, anionic, double-chain lipid, DCG-L-Glu is a powerful tool for creating phospholipid vesicles and lipid nanoparticles (LNPs) for various delivery applications.[1][2] However, ensuring the chemical and physical integrity of these formulations over time is critical for reproducible results and clinical translation.

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design robust, self-validating stability studies.

Section 1: Understanding the Core Stability Challenges

The long-term stability of DCG-L-Glu formulations is influenced by both the chemical integrity of the lipid molecule itself and the physical properties of the nanoparticle assembly. An effective stability strategy must address both aspects.

1.1 Chemical Degradation Pathways

Two primary chemical reactions can compromise the integrity of the DCG-L-Glu molecule:

  • Ester Hydrolysis: The DCG-L-Glu structure contains two ester bonds linking the C16 alkyl chains to the glutamate backbone. In an aqueous environment, these bonds are susceptible to hydrolysis. This reaction is often accelerated by non-neutral pH conditions and elevated temperatures.[3][4] The cleavage of these ester bonds results in the formation of free hexadecanol and a modified, water-soluble glutamate derivative, leading to the complete disassembly of the lipid nanoparticle structure.

  • Pyroglutamate (pGlu) Formation: The N-terminal glutamate of the DCG-L-Glu headgroup can undergo an intramolecular cyclization to form pyroglutamate.[5][6] This non-enzymatic reaction results in the loss of a water molecule and the conversion of the N-terminal amino group into a lactam. This modification alters the charge and hydrophilic properties of the headgroup, which can affect particle surface properties and biological interactions. The rate of pGlu formation is highly dependent on pH and temperature.[7][8]

cluster_degradation Degradation Pathways DCG Intact DCG-L-Glu Molecule Hydrolysis Hydrolyzed Products (Hexadecanol + Glutamate Derivative) DCG->Hydrolysis Ester Hydrolysis (H₂O, pH, Temp) pGlu Pyroglutamate Derivative DCG->pGlu N-Terminal Cyclization (pH, Temp)

Caption: Primary chemical degradation pathways for the DCG-L-Glu molecule.

1.2 Physical Instability of Formulations

Even if the DCG-L-Glu molecule is chemically stable, the colloidal dispersion of nanoparticles can become unstable over time.

  • Particle Aggregation and Fusion: Nanoparticles can collide and stick together (aggregation) or merge to form larger particles (fusion). This is a common issue with lipid-based systems and leads to significant changes in particle size and polydispersity (PDI).[9][10] Aggregation can be driven by improper surface charge, high particle concentration, or stresses like freezing and thawing.

  • Changes in Size and Polydispersity: An increase in the average particle diameter (Z-average) and PDI are key indicators of physical instability.[11][12] These changes can dramatically alter the formulation's biological performance, including circulation time, cellular uptake, and biodistribution.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of DCG-L-Glu formulations in a practical question-and-answer format.

Q: My formulation's average particle size is increasing significantly during storage at 4°C. What is the likely cause and how can I fix it?

A: An increase in particle size is a classic sign of physical instability, most likely due to particle aggregation or fusion.[12]

  • Causality: While 4°C storage slows chemical degradation, it may not be sufficient to prevent aggregation, especially if the formulation's surface charge or ionic strength is suboptimal. The anionic nature of the DCG-L-Glu headgroup should provide electrostatic repulsion between particles, but this can be shielded by high salt concentrations in the buffer.

  • Troubleshooting Steps:

    • Review Your Buffer: Ensure you are using a low-ionic-strength buffer (e.g., 10 mM phosphate or citrate buffer instead of a high-salt buffer like PBS).

    • Optimize Particle Concentration: If your formulation is highly concentrated, consider diluting it for long-term storage to reduce the frequency of particle collisions.

    • Consider PEGylation: If not already included, adding a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DMG-PEG2000) to your formulation can provide a steric barrier that dramatically reduces aggregation.

Q: I've observed a gradual drop in the pH of my aqueous DCG-L-Glu formulation over several weeks. Why is this happening?

A: A drop in pH is a strong indicator of chemical degradation via ester hydrolysis.

  • Causality: The hydrolysis of the two ester linkages on each DCG-L-Glu molecule releases hexadecanol and N-(3-carboxy-1-oxopropyl)-L-glutamate. The resulting glutamate derivative has three carboxylic acid groups, one more than the succinyl linker provided. More importantly, the breakdown of the particle structure can expose previously buried acidic headgroups, altering the solution's equilibrium. This process can become autocatalytic, as a lower pH can further accelerate hydrolysis.[13]

  • Troubleshooting Steps:

    • Strengthen Your Buffer System: Your current buffer may not have sufficient capacity. Increase the buffer concentration (e.g., from 10 mM to 25 mM) to better resist pH changes.

    • Optimize Storage pH: For many lipid-based systems, a pH around 7.0-7.4 is recommended for stability, though this should be empirically determined.[3] Extreme pH values should be avoided.

    • Lower the Storage Temperature: If you are storing at 4°C, consider storage at -20°C or -80°C to drastically slow the hydrolysis rate.[14] Note that you will need to add a cryoprotectant for frozen storage (see next question).

Q: My formulation loses its efficacy and the particle size increases after a single freeze-thaw cycle. How can I prevent this?

A: This is a classic example of cryo-induced aggregation. The formation of ice crystals during freezing exerts immense physical stress on the nanoparticles, forcing them into close contact and causing irreversible fusion.

  • Causality: As water freezes, solutes (including the nanoparticles) are concentrated in the unfrozen liquid fraction. This high concentration, combined with the physical pressure from ice crystals, leads to aggregation.

  • Solution: Use Cryoprotectants: The addition of cryoprotectants is essential for protecting LNPs during freezing.[3][14] These are typically sugars that form a glassy matrix around the nanoparticles, preventing them from coming into direct contact.

    • Recommended Cryoprotectants: Sucrose and trehalose are the most commonly used and effective cryoprotectants.[9]

    • Working Concentration: Add sucrose or trehalose to a final concentration of 5-10% (w/v) to your formulation before freezing.

Q: Should I be concerned about oxidative degradation with DCG-L-Glu?

A: Not for the DCG-L-Glu molecule itself.

  • Causality: Oxidative degradation is a major concern for lipids with unsaturated acyl chains.[14][15] The "dihexadecyl" portion of DCG-L-Glu refers to two C16 saturated alkyl chains. Saturated lipids lack the double bonds that are susceptible to oxidation.

  • Broader Consideration: While DCG-L-Glu is stable against oxidation, you must consider other components in your formulation. If you are co-formulating with other unsaturated lipids (e.g., DOPE) or encapsulating an oxidation-sensitive drug, you should take measures to prevent oxidation. This includes using antioxidants (e.g., α-tocopherol, BHT), purging vials with an inert gas like nitrogen or argon, and protecting the formulation from light.[14][16]

Q: What is the most effective method for ensuring multi-year stability of my DCG-L-Glu formulation?

A: Lyophilization (freeze-drying) is the gold standard for achieving long-term stability.[9][10][17]

  • Causality: Lyophilization removes water from the formulation. Since water is a key reactant in both ester hydrolysis and a medium for particle mobility, its removal effectively halts both chemical and physical degradation pathways.[3][14] The result is a dry powder that is significantly more stable than a liquid formulation, even at room temperature.[3][18]

  • Critical Consideration: Lyophilization is a stressful process. It is mandatory to add a lyoprotectant (like sucrose or trehalose, typically at 5-10% w/v) to the formulation before freezing to protect the nanoparticles during both the freezing and drying stages.[3][9][19] Reconstitution should be done with pure water or the original buffer to restore the formulation.

Section 3: Recommended Protocols & Methodologies
Protocol 1: Lyophilization of DCG-L-Glu Formulations

This protocol describes a general procedure for lyophilizing a DCG-L-Glu formulation to create a stable, dry powder for long-term storage.

  • Prepare Lyoprotectant Stock: Prepare a sterile-filtered 20% (w/v) solution of trehalose or sucrose in your formulation buffer.

  • Add Lyoprotectant: In a sterile environment, slowly add an equal volume of the 20% lyoprotectant solution to your DCG-L-Glu nanoparticle dispersion. This will result in a final lyoprotectant concentration of 10% (w/v). Mix gently by inversion.

  • Aliquot: Dispense the formulation into appropriate lyophilization vials. Do not fill vials more than one-third full to ensure a large surface area for efficient drying.

  • Pre-freezing (Annealing): Partially insert the lyophilization stoppers and place the vials on the shelf of the lyophilizer. Cool the shelf to -40°C and hold for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., ≤200 mTorr) and raise the shelf temperature to -10°C. Hold these conditions for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption): Increase the shelf temperature to 20°C while maintaining the vacuum. Hold for an additional 6-12 hours to remove residual bound water.

  • Stoppering and Storage: Backfill the chamber with inert gas (e.g., nitrogen) and fully stopper the vials before removing them. Store the lyophilized powder at the desired temperature (4°C is often sufficient).

Protocol 2: A Robust Stability Assessment Workflow

A systematic approach is required to properly evaluate the stability of your formulation.

Caption: A logical workflow for a comprehensive long-term stability study.

Section 4: Key Stability-Indicating Parameters

The following table summarizes the critical parameters you should monitor in your stability studies.

ParameterMethodPurpose & Typical Acceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS)Monitors for particle aggregation or fusion. A change of >20% from the initial value is often considered significant.[11]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the broadness of the size distribution. A value consistently below 0.3 is desirable for many applications.[12]
pH of Dispersion Calibrated pH meterDetects chemical degradation (e.g., hydrolysis). The pH should remain within ±0.5 units of the initial value.[3]
Chemical Purity of DCG-L-Glu HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)Directly quantifies the amount of intact DCG-L-Glu and detects degradation products. Purity should ideally remain >95%.
Encapsulation Efficiency (%EE) Lysis & Quantification (e.g., RiboGreen for RNA)For drug-loaded formulations, ensures the payload is not leaking out. A drop of >10% is typically a cause for concern.[11]
Appearance Visual InspectionThe simplest test. Check for phase separation, precipitation, or color change. The dispersion should remain uniform.
References
  • Helix Biotech. (2024, September 17). How is Lipid Nanoparticle Stability Maintained in Storage? Retrieved from [Link]

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Drug delivery and translational research, 7(6), 835–844. Retrieved from [Link]

  • Patsnap Eureka. (2025, October 10). Exploring Thermal Stability in Lipid Nanoparticle Systems. Retrieved from [Link]

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization. Drug delivery and translational research. Retrieved from [Link]

  • Langbein, D., & Dave, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Drug Development & Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). The long-term stability of LNPs depended on storage temperature but not... [Image]. Retrieved from [Link]

  • Miyano, K., et al. (2025, September 14). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Pharmaceutics, 17(9), 2419. Retrieved from [Link]

  • Muramatsu, H., et al. (2022). Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine. Communications Medicine, 2, 119. Retrieved from [Link]

  • Mao, Y., et al. (2023, February 7). Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability. Langmuir, 39(7), 2695–2706. Retrieved from [Link]

  • Ai, P., et al. (2024, May 7). Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size. Journal of Drug Targeting, 32(5), 525-534. Retrieved from [Link]

  • Helgeson, M. E., & Weiss, J. (2009, August 19). Impact of Surfactant Properties on Oxidative Stability of β-Carotene Encapsulated within Solid Lipid Nanoparticles. Journal of Agricultural and Food Chemistry, 57(17), 8050–8056. Retrieved from [Link]

  • Jorgensen, L., Martins, S., & van de Weert, M. (2009). Analysis of protein physical stability in lipid based delivery systems--the challenges of lipid drug delivery systems. Journal of biomedical nanotechnology, 5(4), 401–408. Retrieved from [Link]

  • Roces, C. B., et al. (2024, October 18). A Cell-Free Kinetic Analysis of Ionizable Lipid Hydrolysis. Analytical Chemistry. Retrieved from [Link]

  • Kudsi, D. A., et al. (2019). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Bioconjugate chemistry, 30(2), 346–353. Retrieved from [Link]

  • Lim, S. J., & Kim, C. K. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 14(11), 2341. Retrieved from [Link]

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016, December 30). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Drug Delivery and Translational Research, 7(6), 835-844. Retrieved from [Link]

  • Kalonia, C., et al. (2021, July 7). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3116–3124. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. Retrieved from [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Influence of lipid nanoparticle physical state on β-carotene stability kinetics under different environmental conditions. Food & Function, 7, 3409-3417. Retrieved from [Link]

  • Analytical Methods. (2024). Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. Retrieved from [Link]

  • Miyano, K., et al. (2025, September 14). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. MDPI. Retrieved from [Link]

  • Neverov, A. A., & Brown, R. S. (2019). Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review. Inorganics, 7(2), 23. Retrieved from [Link]

  • Li, R., et al. (2025, April 10). Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues. Regenerative Biomaterials. Retrieved from [Link]

  • Kalonia, C., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular pharmaceutics, 18(8), 3116–3124. Retrieved from [Link]

  • ten23 health. (2025, January 26). Formulation screening of lyophilized mRNA-lipid nanoparticles. Retrieved from [Link]

  • Wolska, K., et al. (2021). Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders. Pharmaceutics, 13(10), 1696. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]

  • AZoNano. (2025, December 18). Enhancing Lipid Nanoparticle Stability for Faster Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal ion centers hydrolyzing ester bonds in lipids and the phosphate... [Image]. Retrieved from [Link]

  • CAS. (2025, April 3). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • GSC Online Press. (2022, December 2). An overview of lipid based vesicular systems: stability and regulatory considerations. Retrieved from [Link]

  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2024, July 30). Lipid-Based Catalysis Demonstrated by Bilayer-Enabled Ester Hydrolysis. Retrieved from [Link]

  • Adib, A., et al. (2020). Investigating the effect of pH, different concentrations of glutamate acid and salt on production in low-fat probiotic cheese. Journal of food measurement and characterization, 14, 2901–2908. Retrieved from [Link]

  • Kuroda, Y., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 33(5), 631–634. Retrieved from [Link]

Sources

Optimization

challenges in scaling up 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate vesicle production

Welcome to the Technical Support Center for the scaled-up production of size-controlled phospholipid vesicles. This guide specifically addresses workflows utilizing 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scaled-up production of size-controlled phospholipid vesicles. This guide specifically addresses workflows utilizing 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (also known as DHSG or DPEA). This synthetic anionic lipid is critical for converting polydisperse multilamellar vesicles into uniform unilamellar vesicles via freeze-thaw and extrusion techniques, particularly when encapsulating highly concentrated proteins[1].

Below, you will find a mechanistic breakdown of the process, troubleshooting guides for common scale-up failures, and a self-validating protocol designed for high-yield encapsulation.

Section 1: Mechanistic Workflow

G L Mixed Lipids (DPPC, Chol, DHSG, PEG-DSPE) H Hydration with Concentrated Protein L->H MLV Polydisperse MLVs (50 nm - 30 µm) H->MLV FT Freeze-Thaw Cycles (-140°C to 60°C) MLV->FT Induces structural defects FR Fragmented Vesicles (~500 nm) FT->FR Reduces lamellarity EX High-Pressure Extrusion (Polycarbonate Filters) FR->EX Lowers extrusion resistance LUV Size-Controlled LUVs (~250 nm) EX->LUV High encapsulation efficiency

Workflow of size-controlled vesicle production via freeze-thaw and extrusion.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does the extruder membrane clog rapidly during pilot-scale runs, despite using the standard 5:5:1:0.033 lipid ratio? A1: Membrane fouling during scale-up is almost always a failure of the freeze-thaw (FT) step to adequately reduce lamellarity. At a lab scale, immersing a tube in liquid nitrogen achieves a rapid , which forms small ice crystals that physically fracture the multilamellar vesicles (MLVs) down to ~500 nm[2]. In larger pilot vessels, poor heat transfer slows the cooling rate, resulting in large ice crystals and intact MLVs that easily clog 0.22 µm polycarbonate membranes. Solution: Transition from batch freezing to continuous thin-film freezing or use a flow-through heat exchanger to guarantee a -140 °C/min cooling rate regardless of total volume. Validating this step is simple: the of properly freeze-thawed vesicles should be approximately 30 times faster than that of simple hydrated vesicles[3].

Q2: What is the exact mechanistic role of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate in preventing aggregation? A2: This specific lipid provides a critical electrostatic diffusion barrier. When encapsulating proteins at extreme concentrations (e.g., 35–45 g/dL), the mixture becomes[4]. Under the high shear stress of extrusion, neutral vesicles would fuse. The succinyl headgroup of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate imparts a stable, negative surface charge that forces electrostatic repulsion between vesicles, allowing them to remain discrete and reconstruct into uniform diameters of during high-pressure extrusion[3].

Q3: Our protein encapsulation efficiency dropped significantly during scale-up. How can we recover this? A3: A drop in encapsulation efficiency usually stems from incomplete lipid hydration. At scale, mixing a highly concentrated protein solution with dry lipid powder creates a paste with a viscosity of 10³–10⁵ cP, leading to unhydrated lipid clumps[4]. Solution: Replace standard magnetic or overhead stirring with a planetary rotation–revolution mixer (). The high viscosity favorably induces frictional heat, which facilitates lipid dispersion without denaturing thermostable proteins. This method can restore encapsulation efficiencies to and achieve a high protein-to-lipid ratio[5].

Q4: We are observing lipid phase separation after the freeze-thaw cycle. What causes this? A4: Phase separation occurs if the thawing rate is too slow or if the mixture is not heated sufficiently above the phase transition temperature (Tc) of the primary lipid (e.g., DPPC, Tc = 41 °C). If the vesicle membrane remains in a gel phase during thawing, the 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate can laterally segregate from the cholesterol and DPPC. Solution: Ensure the thawing bath is strictly maintained at 60 °C and agitate the mixture continuously to force rapid fluidization and homogeneous lipid mixing.

Section 3: Self-Validating Scaled-Up Protocol

Step 1: High-Viscosity Hydration (Kneading)

  • Combine lyophilized mixed lipids (DPPC, Cholesterol, 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, and PEG-DSPE at a 5:5:1:0.033 molar ratio) in a planetary mixer vessel.

  • Add the concentrated protein solution (e.g., 40 g/dL).

  • Knead at 1,000 RPM for 15 minutes. Validation Check: The paste temperature should naturally rise to ~60 °C via frictional heat, indicating proper mechanical dispersion and lipid fluidization[4].

Step 2: Controlled Freeze-Thaw (3 Cycles)

  • Pump the hydrated MLV paste through a thin-film liquid nitrogen heat exchanger calibrated to a strict cooling rate of -140 °C/min[2].

  • Route the frozen dispersion immediately into a 60 °C continuous-flow thawing water bath.

  • Repeat for a total of 3 cycles. Validation Check: Analyze an aliquot via Dynamic Light Scattering (DLS); the Z-average diameter must drop from >10 µm (polydisperse) to ~500 nm[2]. Do not proceed to extrusion until this size reduction is confirmed.

Step 3: Sequential High-Pressure Extrusion

  • Load the fragmented vesicle dispersion into a jacketed extruder maintained at 60 °C.

  • Extrude sequentially through polycarbonate membranes: 0.65 µm, 0.45 µm, and finally 0.22 µm. Validation Check: Monitor the system's backpressure. If pressure exceeds 500 psi on the 0.22 µm filter, abort and repeat Step 2, as this indicates incomplete MLV fragmentation. Final LUVs should measure 250 ± 20 nm[3].

Section 4: Quantitative Scale-Up Parameters

ParameterLab-Scale TargetPilot-Scale TargetMechanistic Consequence of Deviation
Cooling Rate (FT) -140 °C/min-140 °C/minLarge ice crystals; high lamellarity; clogged extruder membranes.
Thawing Temp 60 °C60 °CLipid phase separation; lateral segregation of the glutamate lipid.
Protein Conc. 40 g/dL40 g/dLLow encapsulation efficiency; poor therapeutic payload.
Hydration Method VortexingPlanetary KneadingUnhydrated lipid clumps; high polydispersity index (PDI).
Permeation Rate ~30x faster (post-FT)~30x faster (post-FT)Extreme backpressure; polycarbonate membrane rupture.

Section 5: References

Sources

Troubleshooting

Technical Support Center: Optimizing Vesicle Polydispersity with 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals formulating size-controlled phospholipid vesicles (such as artificial oxygen car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals formulating size-controlled phospholipid vesicles (such as artificial oxygen carriers or targeted protein delivery systems). Here, we address the mechanistic principles and practical troubleshooting required to minimize the polydispersity index (PDI) when using the anionic lipid 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate.

Experimental Workflow & System Causality

Before diagnosing specific formulation issues, it is critical to understand the physical transformations your lipid suspension undergoes. The integration of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate works synergistically with mechanical processing to convert highly polydisperse multilamellar vesicles into uniform, low-PDI unilamellar vesicles[1].

VesicleWorkflow LipidMix 1. Lipid Mixture (DPPC, Chol, Glutamate Lipid, PEG) Hydration 2. Thin Film Hydration (Protein/Buffer Solution) LipidMix->Hydration Hydration > Tm MLV 3. Multilamellar Vesicles (MLVs) High Polydispersity (PDI > 0.5) Hydration->MLV FreezeThaw 4. Freeze-Thaw Cycles (3-5x) Liquid N2 / 45°C Water Bath MLV->FreezeThaw Ice crystal formation disrupts lamellae Extrusion 5. Sequential Extrusion (800nm -> 400nm -> 200nm) FreezeThaw->Extrusion Enhances lamellarity & encapsulation LUV 6. Large Unilamellar Vesicles Low Polydispersity (PDI < 0.1) Extrusion->LUV Size homogenization

Workflow for producing low-polydispersity vesicles via freeze-thaw and extrusion.

Standard Operating Protocol: Self-Validating Vesicle Preparation

To ensure reproducibility, your protocol must function as a self-validating system where each step's success is verified before proceeding.

  • Lipid Film Preparation: Combine DPPC, Cholesterol, 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, and PEG-DSPE (typical molar ratio 5:5:1:0.033) in an organic solvent (chloroform/methanol). Evaporate under reduced pressure to form a uniform film.

    • Validation Check: The resulting film must be completely opaque, homogeneous, and free of crystalline lipid aggregates.

  • Hydration: Hydrate the film with your target aqueous solution (e.g., concentrated protein) at 45°C—strictly above the 41°C phase transition temperature ( Tm​ ) of DPPC. Vortex vigorously.

    • Validation Check: Complete suspension of the lipid film, yielding a milky, heterogeneous Multilamellar Vesicle (MLV) dispersion with no visible lipid sheets adhering to the flask.

  • Freeze-Thaw (F-T) Cycling: Submerge the MLV suspension in liquid nitrogen (-196°C) for 3-5 minutes, then immediately transfer to a 45°C water bath for 5 minutes. Repeat for 3-5 cycles.

    • Validation Check: The suspension should become slightly less turbid, indicating a transition toward unilamellarity and increased trapped volume.

  • Sequential Extrusion: Pass the F-T treated suspension through polycarbonate track-etched membranes using a high-pressure extruder. Use a step-down approach: 3 passes at 800 nm, 3 passes at 400 nm, and 5 passes at 200 nm.

    • Validation Check: Dynamic Light Scattering (DLS) must confirm a PDI < 0.15 before proceeding to downstream purification (e.g., ultracentrifugation or SEC).

Quantitative Benchmarks

Compare your in-process DLS and encapsulation data against these standard benchmarks to validate your workflow's efficiency:

Processing StageMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Initial Hydration (MLVs) 1500 - 3000> 0.505 - 10
Post Freeze-Thaw (3 Cycles) 800 - 12000.35 - 0.4515 - 25
Post Extrusion (800 nm, 3 passes) 600 - 7500.20 - 0.3020 - 30
Post Extrusion (200 nm, 5 passes) 220 - 250< 0.1030 - 40

Troubleshooting Guides & FAQs

Q1: Why is the PDI of my vesicle suspension still >0.2 after 10 passes through a 200 nm membrane? Application Scientist Insight: High PDI post-extrusion typically stems from either insufficient pre-processing or a lack of electrostatic stabilization.

  • Causality: If you skip the Freeze-Thaw (F-T) steps, highly lamellar MLVs resist uniform deformation through the extruder pores, leading to heterogeneous breakdown and a broad size distribution. Furthermore, if the molar ratio of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is too low, the vesicles lack the necessary negative surface charge. This specific lipid provides critical electrostatic repulsion that prevents post-extrusion re-aggregation and fusion[1].

  • Actionable Fix: Ensure your lipid formulation contains an adequate molar ratio of the glutamate lipid (typically ~9-10 mol% of the total lipid). Implement at least 3 F-T cycles prior to extrusion to physically disrupt the inner lamellae.

Q2: During the freeze-thaw steps, my encapsulated protein precipitates. How can I prevent this without sacrificing vesicle lamellarity? Application Scientist Insight: Protein denaturation during F-T is a well-documented phenomenon caused by cryoconcentration and interfacial stress.

  • Causality: As water freezes into ice crystals, solutes (salts, buffers) are excluded from the ice lattice. This drastically increases the local ionic strength and can cause extreme pH shifts in the remaining liquid micro-pockets, leading to protein unfolding. However, these same ice crystals are required to physically disrupt the lipid bilayers to improve encapsulation and reduce polydispersity[2].

  • Actionable Fix: Introduce a cryoprotectant, such as trehalose or sucrose (typically 200-300 mM), into your hydration buffer. These disaccharides form an amorphous glassy matrix during freezing. This matrix restricts protein mobility, stabilizes the native conformation via hydrogen bonding, and mitigates harsh osmotic gradients without preventing the necessary lipid bilayer disruption.

Q3: The extruder membrane fouls rapidly, and backpressure exceeds the safety limit of the nitrogen cylinder. What is causing this? Application Scientist Insight: Membrane fouling is a physical occlusion issue directly related to the rheology and size of your MLVs.

  • Causality: Large, rigid MLVs physically block the cylindrical pores of the polycarbonate track-etched membrane. If the lipid concentration is high (e.g., >50 mg/mL) and you attempt to extrude directly through a 200 nm filter, the sheer volume of lipid mass exceeds the pore throughput capacity, causing immediate fouling[2].

  • Actionable Fix: Implement a strict "step-down" sequential extrusion protocol. Begin with an 800 nm membrane, followed by 400 nm, before attempting the 200 nm membrane. Additionally, ensure the extrusion is performed at a temperature at least 5-10°C above the Phase Transition Temperature ( Tm​ ) of your highest-melting lipid (e.g., >45°C for DPPC-based formulations) to maintain the lipid in a fluid, deformable crystalline state.

Q4: What is the specific mechanistic role of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate in enhancing protein encapsulation? Application Scientist Insight: This synthetic lipid is fundamental to the architecture of advanced carrier systems like Hemoglobin Vesicles (HbV).

  • Causality: The compound features two hydrophobic hexadecyl chains for stable membrane anchoring and a bulky, negatively charged carboxy-oxopropyl-glutamate headgroup. This headgroup extends into the aqueous phase, imparting a strong negative Zeta potential to the vesicle surface. This electrostatic repulsion not only prevents inter-vesicle fusion (maintaining a low PDI) but also expands the aqueous spacing between lamellae during the hydration and F-T phases. The expanded inter-lamellar spacing allows for a higher volume of the aqueous protein solution to be trapped within the vesicle core, directly enhancing encapsulation efficiency[1][2].

References

  • MedChemExpress. "1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate | Lipid". MedChemExpress Catalog.
  • Sou K., Naito Y., Endo T., Takeoka S., and Tsuchida E. "Effective Encapsulation of Proteins into Size-Controlled Phospholipid Vesicles Using Freeze-Thawing and Extrusion." Biotechnology Progress, vol. 19, no. 5, pp. 1547–1552, Sep. 2003.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Gene Delivery: A Comparative Guide to DOTAP vs. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

As gene therapy transitions from in vitro models to systemic in vivo applications, the selection of the lipid carrier becomes the defining factor in therapeutic success. The primary challenge lies in balancing transfecti...

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Author: BenchChem Technical Support Team. Date: March 2026

As gene therapy transitions from in vitro models to systemic in vivo applications, the selection of the lipid carrier becomes the defining factor in therapeutic success. The primary challenge lies in balancing transfection efficiency with cellular viability and systemic stability .

This guide provides an objective, data-driven comparison between the industry-standard cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and the highly biocompatible anionic lipid 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (a dihexadecyl succinyl-glutamate derivative). By analyzing the mechanistic causality behind their formulation requirements, this guide equips researchers with the insights needed to select and validate the optimal delivery vehicle.

Mechanistic Divergence: Electrostatics vs. Biomimicry

The fundamental difference between these two lipids dictates their formulation strategies, cellular uptake mechanisms, and ultimate in vivo fate.

DOTAP: The Cationic Standard

DOTAP features a permanently charged quaternary ammonium headgroup. This positive charge drives spontaneous electrostatic complexation with the negatively charged phosphate backbone of nucleic acids, condensing them into dense lipoplexes .

  • Endosomal Escape Causality: Once endocytosed, DOTAP facilitates cytosolic release via the "flip-flop" mechanism. The cationic lipid interacts with endogenous anionic lipids (e.g., phosphatidylserine) on the endosomal membrane. This interaction induces a transition from a lamellar bilayer to an inverted hexagonal phase, physically rupturing the endosome .

  • The Toxicity Trade-off: The same positive charge that enables efficient transfection also disrupts off-target cellular membranes, leading to dose-dependent cytotoxicity. Furthermore, in systemic circulation, cationic lipoplexes rapidly attract negatively charged serum proteins (opsonization), leading to aggregation and rapid clearance.

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate: The Anionic Alternative

This lipid features a bulky dihexadecyl hydrophobic tail and a highly hydrated, negatively charged succinyl-glutamate headgroup. Because it is anionic, it inherently repels nucleic acids.

  • Complexation Causality: To achieve gene delivery, the nucleic acid must be either passively encapsulated within the aqueous core of a size-controlled vesicle or actively complexed using divalent cations (like Ca²⁺) to create an electrostatic bridge between the lipid's carboxyl groups and the DNA/RNA.

  • The Stability Advantage: The anionic surface closely mimics natural biological membranes. This biomimicry prevents the formation of a protein corona in serum, granting exceptional systemic stability and near-negligible cytotoxicity, making it highly preferable for targeted in vivo delivery .

Quantitative Performance Comparison

The following table summarizes the physicochemical and biological performance of standard formulations for both lipids. Data reflects a DOTAP:DOPE (1:1) formulation versus an Anionic Lipid:DPPC:Cholesterol (1:4:4) formulation complexed via Ca²⁺ bridging.

ParameterDOTAP (Cationic Lipoplex)1,5-Dihexadecyl Glutamate (Anionic Complex)
Zeta Potential (mV) +30 to +50 mV-25 to -40 mV
Nucleic Acid Complexation Spontaneous / DirectRequires Ca²⁺ bridging or passive entrapment
Encapsulation Efficiency > 95%40% - 65%
In Vitro Transfection Efficiency Very HighModerate to High (requires optimization)
Cell Viability (at 50 µM lipid) < 45% (High Cytotoxicity)> 90% (Highly Biocompatible)
Serum Stability Poor (Aggregates rapidly)Excellent (Maintains monodispersity)

Self-Validating Formulation Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating critical in-line Quality Control (QC) checkpoints.

Protocol A: DOTAP Lipoplex Assembly

Causality: DOTAP is formulated with DOPE (a fusogenic helper lipid) to maximize the hexagonal phase transition required for endosomal escape .

  • Lipid Film Formation: Dissolve DOTAP and DOPE (1:1 molar ratio) in chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to yield a dry lipid film.

  • Hydration: Hydrate the film with nuclease-free water or low-salt buffer (e.g., 5% glucose) to a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Size Reduction: Sonicate the dispersion in a bath sonicator for 15 minutes at room temperature.

    • Self-Validation Check: Measure via Dynamic Light Scattering (DLS). The Z-average size should be 80–120 nm with a Polydispersity Index (PDI) < 0.2.

  • Lipoplex Formation: Mix the DOTAP liposomes with plasmid DNA at an optimal N/P ratio (typically 4:1 to 8:1). Incubate at room temperature for 20 minutes to allow electrostatic condensation.

    • Self-Validation Check: Measure the Zeta potential. A successful complexation will show a shift from highly positive (+50 mV) to a moderately positive charge (+25 to +35 mV), confirming DNA neutralization.

Protocol B: Anionic Liposome Assembly via Freeze-Thaw & Extrusion

Causality: Hydrating anionic lipids typically yields multilamellar vesicles (MLVs) with low internal volume. Rapid freeze-thaw cycles physically fracture the ice-lipid lattice, forcing the bilayers to reassemble into unilamellar vesicles with significantly higher aqueous trapping efficiency .

  • Lipid Film Formation: Dissolve 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate, DPPC, and Cholesterol (1:4:4 molar ratio) in chloroform/methanol (2:1). Evaporate to a dry film.

  • Hydration: Hydrate the film with a physiological buffer (e.g., HEPES pH 7.4) at 50°C (above the phase transition temperature of DPPC).

  • Freeze-Thaw Cycles (Critical Step): Submerge the vial in liquid nitrogen (-196°C) for 3 minutes, then immediately transfer to a 50°C water bath for 3 minutes. Repeat this cycle 5 times.

  • Extrusion: Pass the suspension 11 times through a 200 nm polycarbonate membrane using a mini-extruder at 50°C.

    • Self-Validation Check: DLS analysis must show a monodisperse population (Z-average ~150 nm, PDI < 0.1). If PDI > 0.15, the extrusion must be repeated.

  • Calcium-Mediated Bridging: Add plasmid DNA to the extruded liposomes, followed by the dropwise addition of CaCl₂ (final concentration 50-100 mM). Incubate for 30 minutes.

    • Self-Validation Check: Perform an agarose gel retardation assay. The absence of a free DNA migration band validates complete Ca²⁺-mediated complexation.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the divergent formulation workflows and the distinct endosomal escape mechanisms utilized by these two lipid systems.

FormulationWorkflow Start Thin-Film Hydration (Lipid Mixture) DOTAP_Path DOTAP + DOPE (Cationic System) Start->DOTAP_Path Anionic_Path 1,5-Dihexadecyl Glutamate + DPPC (Anionic System) Start->Anionic_Path DOTAP_Process Direct Mixing with DNA (Electrostatic Binding) DOTAP_Path->DOTAP_Process Anionic_Process Freeze-Thaw Cycles & Membrane Extrusion Anionic_Path->Anionic_Process DOTAP_QC QC: Zeta Potential > +30mV (Lipoplex Formed) DOTAP_Process->DOTAP_QC Anionic_Complex Ca2+ Mediated DNA Bridging Anionic_Process->Anionic_Complex Anionic_QC QC: PDI < 0.1, Zeta ~ -30mV (Stable Liposome) Anionic_Complex->Anionic_QC

Workflow comparing cationic DOTAP lipoplex and anionic liposome formulation.

EndosomalEscape Endosome Endosomal Entrapment DOTAP_Mech DOTAP: Interaction with Anionic Lipids Endosome->DOTAP_Mech Cationic Anionic_Mech Anionic Lipid: pH-Driven Fusion (with Helper Lipids) Endosome->Anionic_Mech Anionic DOTAP_Phase Hexagonal Phase Transition (Flip-Flop) DOTAP_Mech->DOTAP_Phase Anionic_Phase Membrane Destabilization Anionic_Mech->Anionic_Phase Release Cytosolic DNA/RNA Release DOTAP_Phase->Release Anionic_Phase->Release

Mechanistic pathways for endosomal escape of cationic vs. anionic lipid carriers.

Executive Verdict

For in vitro screening and applications where maximum transfection efficiency is paramount and toxicity is manageable, DOTAP remains the undisputed gold standard. Its ease of use (spontaneous complexation) and aggressive endosomal escape profile make it highly effective.

However, for in vivo therapeutics , systemic delivery, or applications involving fragile primary cells, 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate provides a superior architectural foundation. While it demands a more rigorous, multi-step formulation process (freeze-thaw, extrusion, and calcium bridging), the resulting anionic complexes offer unparalleled serum stability and biocompatibility, successfully bridging the gap between effective delivery and patient safety .

References
  • Sou, K., Naito, Y., Endo, T., Takeoka, S., & Tsuchida, E. (2003). Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion. Biotechnology Progress, 19(5), 1547-1552. Retrieved from:[Link]

Comparative

In Vivo Efficacy of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DPEA) in Nanoparticle Formulations: A Comparative Guide

Introduction & Mechanistic Rationale When developing highly concentrated protein carriers (such as artificial red blood cells/hemoglobin vesicles) or targeted lipid nanoparticles (LNPs) for siRNA delivery, selecting the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

When developing highly concentrated protein carriers (such as artificial red blood cells/hemoglobin vesicles) or targeted lipid nanoparticles (LNPs) for siRNA delivery, selecting the optimal anionic lipid anchor is a critical formulation decision[1]. Traditional negatively charged lipids, such as dipalmitoylphosphatidylglycerol (DPPG) or free fatty acids, often compromise in vivo efficacy. They are prone to triggering complement activation, leading to rapid clearance by the reticuloendothelial system (RES) and potentially fatal pseudoallergic reactions[2].

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (commonly referred to as DPEA, CAS: 125401-63-0) represents a significant structural evolution in lipid design[3]. This synthetic lipid features a glutamate backbone esterified with two hexadecyl (cetyl) chains and a succinyl headgroup. The causality behind its superior performance lies in its specific steric geometry and stable carboxylate charge: it provides the necessary electrostatic repulsion to stabilize dense protein encapsulations (up to 40 g/dL) without presenting the specific molecular patterns that trigger the C3a/sC5b-9 complement cascades[4],[2].

Comparative Performance Analysis

To objectively guide formulation decisions, we must compare DPEA against the industry-standard alternative, DPPG, across critical in vivo and in vitro parameters.

Table 1: Quantitative Comparison of DPEA vs. Traditional DPPG in Nanoparticle Formulations
ParameterDPEA-Based NanoparticlesTraditional DPPG AlternativesMechanistic Causality
Protein Encapsulation Efficiency High (Up to 74.2% via kneading)[5]Low to Moderate (~20-30%)DPEA's specific hydrophobic tail volume and succinyl headgroup allow higher structural flexibility, accommodating dense protein packing[5].
In Vivo Circulation Half-Life Extended (>24 hours in murine models)[6]Shortened (<12 hours)Evasion of RES clearance due to optimal masking of the anionic charge beneath the PEG layer[6].
Complement Activation Negligible C3a/sC5b-9 elevation[2]Significant activationDPEA lacks the specific molecular patterns that trigger complement opsonin binding[2].
Anaphylactic Response None observed upon multiple infusions[2]High risk of CARPAPrevention of complement consumption eliminates complement activation-related pseudoallergy (CARPA)[2].

In Vivo Efficacy & Pharmacokinetics

The true test of any LNP formulation is its in vivo functional lifetime. In murine and rat models, DPEA-based vesicles demonstrate remarkable biocompatibility[6]. Multiple intravenous infusions of DPEA-formulated Hemoglobin Vesicles (Hb-V) caused no anaphylactic shock, and the transient changes in lymphocyte ratios normalized within 24 hours[2].

Furthermore, unlike conventional liposome-encapsulated hemoglobin (LEH) which consumes complement and triggers pseudoallergic reactions, DPEA formulations effectively evade complement opsonization in vivo[2]. This sustained bioavailability makes DPEA an ideal candidate not only for oxygen therapeutics but also for the systemic delivery of siRNA[1].

G LNP DPEA-Incorporated LNP (1,5-Dihexadecyl N-...-L-glutamate) Charge Stable Negative Surface Charge (Succinyl Group) LNP->Charge Structural property Protein High-Density Protein Encapsulation (e.g., 40 g/dL Hb) LNP->Protein Formulation benefit Complement Evasion of Complement Activation (Reduced C3a/sC5b-9) Charge->Complement Prevents opsonization Efficacy Enhanced In Vivo Efficacy (Therapeutic Payload Delivery) Protein->Efficacy Maximizes payload Circulation Prolonged In Vivo Circulation (Extended Half-Life) Complement->Circulation Avoids RES clearance Circulation->Efficacy Sustains bioavailability

Mechanistic pathway of DPEA in preventing complement activation and extending in vivo circulation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the formulation of DPEA-based vesicles using the freeze-thawing and extrusion method. This workflow is designed as a self-validating system : the successful extrusion through a 250 nm filter without membrane fouling acts as an immediate physical validation of uniform lamellarity and successful encapsulation[4].

Protocol: High-Efficiency Encapsulation of Proteins via DPEA-Lipid Vesicles

Step 1: Lipid Hydration (The Foundation)

  • Action: Combine 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), Cholesterol, DPEA, and PEG-DSPE at a precise molar ratio of 5:5:1:0.033. Hydrate the lipid film with a 7.6 mM NaOH solution[4].

  • Causality: The 5:5:1 ratio ensures optimal membrane fluidity and structural integrity[2]. The addition of NaOH is a critical mechanistic step: it deprotonates the succinyl group of DPEA, ensuring uniform electrostatic repulsion between lipid bilayers, which prevents premature aggregation and stabilizes the multilamellar vesicles[4].

Step 2: Payload Introduction

  • Action: Lyophilize the hydrated vesicles to a powder, then rehydrate with a highly concentrated payload solution (e.g., 35–40 g/dL Carbonyl Hemoglobin or targeted siRNA)[4],[5].

  • Causality: Rehydrating a dry lipid film directly with the payload forces the lipids to assemble around the dense matrix, maximizing initial entrapment before physical sizing[4].

Step 3: Freeze-Thawing (The Reorganization Step)

  • Action: Subject the dispersion to 3 cycles of freezing (-140 °C) and thawing[4]. Alternatively, a rotation-revolution kneading method can be employed for high-viscosity pastes[5].

  • Causality: Polydisperse multilamellar vesicles are physically fractured by ice crystals. Upon thawing, DPEA's flexible hexadecyl chains facilitate rapid membrane resealing, converting the vesicles into a more uniform, smaller size (~500 nm) while trapping the internal payload[3],[4].

Step 4: Extrusion (The Self-Validation Step)

  • Action: Extrude the dispersion through polycarbonate membrane filters, stepping down to a final pore size of 250 nm[4].

  • Causality: DPEA-modified vesicles exhibit an average permeation rate approximately 30 times faster than simple hydrated vesicles[4]. If the extrusion requires excessive pressure (>500 psi) or clogs, it indicates failed freeze-thawing or incorrect DPEA deprotonation. A smooth extrusion process physically validates the protocol's success.

Workflow Step1 1. Lipid Hydration DPPC, Chol, DPEA, PEG-DSPE (Molar Ratio 5:5:1:0.033) Step2 2. Payload Mixing Introduce highly concentrated protein/siRNA (e.g., 35-40 g/dL HbCO) Step1->Step2 Addition of aqueous phase Step3 3. Freeze-Thawing Converts polydisperse vesicles to uniform size Step2->Step3 Physical restructuring Step4 4. Extrusion Pass through polycarbonate filters (Final size ~250 nm) Step3->Step4 Size regulation Step5 5. In Vivo Administration Intravenous infusion in murine models Step4->Step5 Purified LNP validation

Step-by-step experimental workflow for DPEA-LNP formulation and physical self-validation.

Sources

Validation

stability comparison of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate and cholesterol-containing liposomes

An in-depth technical analysis for researchers and drug development professionals evaluating lipid components for high-efficiency protein encapsulation and stable liposomal delivery systems. Executive Summary When formul...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating lipid components for high-efficiency protein encapsulation and stable liposomal delivery systems.

Executive Summary

When formulating liposomes for the delivery of highly concentrated proteins (such as hemoglobin vesicles or enzyme replacement therapies), standard cholesterol-containing liposomes—typically composed of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and cholesterol—often yield inadequate encapsulation efficiencies. To overcome this, anionic lipids are frequently introduced. However, traditional anionic phospholipids (like DPPG) are notorious for inducing complement activation, cytotoxicity, and vasoactivity.

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0), commonly abbreviated as DPEA , is a synthetic, amino acid-based anionic lipid. By replacing traditional anionic phospholipids with DPEA in cholesterol-containing liposomes, researchers can achieve a synergistic balance: the high encapsulation efficiency of an anionic system combined with the prolonged stability and biocompatibility of a neutral liposome[1][2].

Mechanistic Insights: The Causality of DPEA's Superiority

To understand why DPEA outperforms standard DPPC/Cholesterol formulations, we must examine the biophysical interactions at the lipid-aqueous interface:

  • Electrostatic Trapping vs. Passive Entrapment: Standard DPPC/Cholesterol liposomes rely on passive entrapment during vesicle hydration, which is highly inefficient for large macromolecules. DPEA features a succinic acid headgroup that provides a localized negative charge at physiological pH. This negative charge electrostatically anchors positively charged protein domains, actively drawing them into the aqueous core during vesicle assembly[1].

  • Structural Membrane Integration: The dihexadecyl (dipalmitoyl) tails of DPEA perfectly match the hydrophobic chain lengths of DPPC. This prevents the phase separation and membrane destabilization often seen when mismatched synthetic lipids are forced into a DPPC/Cholesterol bilayer.

  • Evasion of Vasoactivity: Traditional anionic lipids expose phosphate groups that trigger the reticuloendothelial system (RES) and induce vasoconstriction. Because DPEA is an amino acid derivative lacking a phosphate group, it metabolizes safely in vivo, avoiding the cytotoxicity and hypertensive responses associated with standard anionic liposomes[3].

Mechanism cluster_0 Standard Anionic Lipids (e.g., DPPG) cluster_1 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DPEA) A1 High Protein Encapsulation A2 Phosphate Group Exposure A1->A2 A3 Complement Activation & Vasoactivity A2->A3 B1 Succinic Acid Headgroup (Electrostatic Binding) B2 High Protein Encapsulation B1->B2 B3 Amino Acid Metabolism (No Phosphate Toxicity) B1->B3 B4 Stable, Non-Toxic Circulation B2->B4 B3->B4

Fig 1. Mechanistic pathways of DPEA versus traditional anionic lipids in vivo.

Self-Validating Experimental Workflow: Freeze-Thawing and Extrusion (FTE)

To objectively compare the stability and encapsulation efficiency of DPEA against standard cholesterol-containing liposomes, the Freeze-Thawing and Extrusion (FTE) method is the gold standard[1]. This protocol includes built-in validation steps (such as permeation rate tracking) to ensure successful lamellarity reduction.

Step-by-Step Methodology
  • Lipid Film Preparation:

    • Standard Formulation: Dissolve DPPC, Cholesterol, and PEG-DSPE in chloroform at a molar ratio of 1:1:0.006.

    • DPEA Formulation: Dissolve DPPC, Cholesterol, DPEA, and PEG-DSPE at a molar ratio of 5:5:1:0.033.

    • Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film.

  • Hydration & Ionization: Hydrate the film with the target protein solution (e.g., 40 g/dL purified hemoglobin in PBS, pH 7.4). Crucial Causality Step: For the DPEA formulation, add NaOH (7.6 mM) equimolar to the carboxyl groups of DPEA. This ensures the succinic acid headgroup is fully ionized to maximize electrostatic protein binding[1][3].

  • Thermal Shock (Freeze-Thaw Cycles): Subject the resulting multilamellar vesicles (MLVs) to 8 cycles of snap-freezing in liquid nitrogen (-196°C) followed by thawing in a water bath at 58°C.

    • Why this matters: Freezing induces the formation of ice crystals that physically shear and disrupt the concentric lipid bilayers. Thawing above the phase transition temperature of DPPC (41°C) allows the bilayers to reseal, trapping the highly concentrated protein inside while reducing the overall lamellarity of the vesicles[1].

  • High-Pressure Extrusion: Pass the dispersion through polycarbonate membrane filters (500 nm, then 200 nm).

    • Self-Validation Check: DPEA-integrated liposomes that have successfully undergone freeze-thawing will exhibit a permeation rate approximately 30 times faster than simple hydrated vesicles. Resistance during extrusion indicates incomplete lamellarity reduction[1].

Workflow A 1. Lipid Film Hydration (DPPC/Chol/DPEA) B 2. MLV Formation (Protein Entrapment) A->B Add Protein & NaOH C 3. Freeze-Thaw Cycles (8x, Liq N2 to 58°C) B->C Thermal Shock D 4. Unilamellar Conversion (Ice Crystal Disruption) C->D Reduce Lamellarity E 5. High-Pressure Extrusion (Size Regulation) D->E 30x Faster Permeation F 6. Stable Liposomes (250 ± 20 nm) E->F Uniform Sizing

Fig 2. Freeze-thaw and extrusion workflow for DPEA-liposome assembly.

Quantitative Stability & Performance Comparison

The integration of DPEA yields measurable improvements in both physical stability and biological safety compared to baseline formulations. The data summarized below reflects standard outcomes when encapsulating high-density proteins (e.g., >35 g/dL hemoglobin)[1][2][4].

MetricStandard Liposomes (DPPC / Chol)Traditional Anionic (DPPC / Chol / DPPG)DPEA Liposomes (DPPC / Chol / DPEA)
Protein Encapsulation Efficiency Low (<15%)High (~40%)High (>40%)
Average Vesicle Size 200 – 400 nm (Polydisperse)250 ± 30 nm250 ± 20 nm (Highly Uniform)
Extrusion Permeation Rate Baseline (Slow, prone to fouling)Moderate~30x Faster than baseline
Long-Term Storage Stability (4°C) Moderate (Prone to aggregation)High (>3 months)Excellent (>6 months)
Cytotoxicity (LDH/MTT Assays) Non-toxicHigh (Macrophage toxicity)Minimal / Non-toxic
In Vivo Vasoactivity NoneHigh (Hypertension induced)None

Data Synthesis: While traditional anionic lipids like DPPG match DPEA in raw encapsulation efficiency, they fail the biological stability test due to severe cytotoxicity and vasoactivity[2]. Conversely, standard DPPC/Cholesterol liposomes are biologically safe but fail mechanically, exhibiting low encapsulation and high membrane fouling during extrusion. DPEA successfully bridges this gap, providing the electrostatic benefits of an anionic lipid while maintaining the inert, stable profile of a standard cholesterol-containing liposome[4].

References

  • Title: Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion Source: Biotechnology Progress (2003) URL: [Link]

  • Title: Improved formulation of liposome-encapsulated hemoglobin with an anionic non-phospholipid Source: Colloids and Surfaces B: Biointerfaces (2010) URL: [Link]

  • Title: A simple method for preparing poly(ethylene glycol) surface conjugated liposome encapsulated hemoglobins: physico-chemical properties, long-term storage stability, and their reactions with O2, CO and NO Source: Langmuir (2011) URL: [Link]

Sources

Comparative

Head-to-Head Comparison: 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate vs. DSPC in LNP Formulation

Executive Summary The architectural success of Lipid Nanoparticles (LNPs) relies heavily on the selection of structural and helper lipids, which dictate the formulation physics, payload compatibility, and in vivo stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural success of Lipid Nanoparticles (LNPs) relies heavily on the selection of structural and helper lipids, which dictate the formulation physics, payload compatibility, and in vivo stability. This guide provides an objective, head-to-head comparison between two highly specialized helper lipids: 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (hereafter referred to as DHC-Glu ) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) .

While DSPC is the gold-standard zwitterionic lipid for nucleic acid (mRNA/siRNA) delivery[1], DHC-Glu is a specialized anionic lipid engineered specifically to maximize the encapsulation efficiency of large, complex proteins[2]. By analyzing their distinct thermotropic phase behaviors and electrostatic profiles, this guide outlines the causality behind their respective experimental workflows.

Mechanistic Profiling: Structural Causality in LNPs

The choice between DHC-Glu and DSPC is fundamentally driven by the nature of the therapeutic payload.

  • DHC-Glu (The Electrostatic Tether): DHC-Glu features a glutamate backbone with two hexadecyl (C16) ester tails and a succinyl headgroup. At physiological pH, the free carboxylic acid on the succinyl group is deprotonated, rendering the lipid anionic[2]. When formulating protein-loaded vesicles (such as hemoglobin or enzymes), this negative charge electrostatically tethers to positively charged domains on the protein surface. This active tethering prevents the protein from being excluded from the aqueous core during vesicle sizing, dramatically enhancing encapsulation efficiency[3].

  • DSPC (The Structural Pillar): DSPC is a zwitterionic lipid with a bulky phosphocholine headgroup and two fully saturated stearoyl (C18:0) tails. It does not actively bind to mRNA. Instead, its cylindrical geometry and high phase transition temperature ( Tm​≈55∘C ) provide immense van der Waals stabilization to the LNP bilayer[1]. During formulation, DSPC rapidly deposits around the inverted micellar core (formed by ionizable lipids and mRNA), creating a rigid, protective shell that prevents premature payload leakage and serum protein opsonization[1].

Mechanism cluster_DHC DHC-Glu: Protein Encapsulation Mechanism cluster_DSPC DSPC: mRNA Encapsulation Mechanism DHC DHC-Glu (Anionic Headgroup) Elec Electrostatic Tethering DHC->Elec Prot Target Protein (Positive Domains) Prot->Elec HighEnc High Encapsulation Efficiency (>70%) Elec->HighEnc Active Trapping DSPC DSPC (Zwitterionic, High Tm) Bilayer Rigid Bilayer Formation DSPC->Bilayer Stability Structural Stability & mRNA Protection Bilayer->Stability Passive Shell

Caption: Mechanistic divergence between DHC-Glu (active electrostatic protein tethering) and DSPC (passive bilayer stabilization).

Quantitative Head-to-Head Comparison

Parameter1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHC-Glu)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
CAS Number 125401-63-0[2]816-94-4
Net Charge (pH 7.4) Anionic (Negative)[2]Zwitterionic (Neutral)[1]
Hydrophobic Tails Dihexadecyl (2 x C16 ester)Distearoyl (2 x C18:0 acyl)
Primary Payload Large Proteins (e.g., Hemoglobin)[3]Nucleic Acids (mRNA, siRNA, pDNA)[1]
Encapsulation Physics Electrostatic interaction + physical trapping[3]Nanoprecipitation + hydrophobic collapse[1]
Optimal Workflow Freeze-Thaw & Extrusion[3]Rapid Microfluidic Mixing[1]
Solvent Tolerance Low (Proteins denature in ethanol)High (Lipids dissolved in 100% ethanol)

Experimental Workflows & Self-Validating Protocols

Because proteins and nucleic acids possess fundamentally different physicochemical properties, the lipid chosen dictates the entire manufacturing workflow. Proteins denature in the organic solvents required for microfluidics, necessitating the solvent-free Freeze-Thaw method used with DHC-Glu[3]. Conversely, mRNA requires the rapid polarity shifts of Microfluidic Mixing to complex with ionizable lipids before DSPC forms the outer shell[1].

Workflow cluster_A Protocol A: DHC-Glu (Protein) cluster_B Protocol B: DSPC (mRNA) Start1 Aqueous Hydration (DHC-Glu + Protein) FT Freeze-Thaw Cycles (-196°C to 60°C) Start1->FT Induces ice crystals Extrude Extrusion (Polycarbonate Filter) FT->Extrude Homogenizes lamellarity LNP1 Size-Controlled Protein LNP Extrude->LNP1 Uniform size (~200nm) Start2 Ethanol Phase (DSPC + Lipids) Micro Microfluidic Mixing (Rapid Micromixing) Start2->Micro Aqueous Aqueous Phase (mRNA at pH 4.0) Aqueous->Micro Dialysis Dialysis / TFF (Buffer Exchange) Micro->Dialysis Nanoprecipitation LNP2 Stable mRNA LNP Dialysis->LNP2 Neutralization

Caption: Workflow divergence: Solvent-free freeze-thaw for DHC-Glu vs. solvent-driven microfluidics for DSPC.

Protocol A: Protein Encapsulation via DHC-Glu (Freeze-Thaw & Extrusion)

This protocol is designed to prevent protein denaturation while maximizing encapsulation via DHC-Glu's anionic tethering.

  • Lipid Film Hydration: Evaporate a lipid mixture containing DPPC, Cholesterol, DHC-Glu, and PEG-lipid (e.g., molar ratio 5:5:1:0.033) into a thin film[3]. Rehydrate the film directly with a highly concentrated aqueous protein solution (e.g., 40 g/dL carbonyl hemoglobin)[3].

    • Causality: Hydrating directly with the protein allows the anionic succinyl headgroups of DHC-Glu to immediately coordinate with the protein's surface charges.

  • Freeze-Thaw Cycling: Submerge the polydisperse multilamellar vesicle dispersion in liquid nitrogen (-196°C) until completely frozen, then immediately transfer to a 60°C water bath. Repeat for 3 to 5 cycles[3].

    • Causality: The formation of ice crystals physically fractures the concentric lipid bilayers. Upon thawing, the bilayers reform, sweeping the electrostatically tethered proteins from the bulk solution into the newly formed aqueous core[3].

  • Extrusion: Pass the dispersion through serial polycarbonate membrane filters (down to 200 nm) using a pressurized extruder[3].

  • Self-Validation Checkpoint:

    • Size Analysis: Dynamic Light Scattering (DLS) must show a shift from highly polydisperse (>1000 nm) to monodisperse (~200 nm, PDI < 0.2)[3].

    • Encapsulation Efficiency (EE%): Quantify unencapsulated protein via size-exclusion chromatography (SEC). A successful DHC-Glu formulation will yield an EE% of >20% (up to 74% with advanced kneading), whereas omitting DHC-Glu typically results in <5% EE[4].

Protocol B: mRNA Encapsulation via DSPC (Microfluidic Mixing)

This protocol leverages DSPC's structural rigidity to stabilize mRNA-lipid complexes formed via rapid nanoprecipitation.

  • Phase Preparation: Dissolve the ionizable lipid, DSPC, Cholesterol, and PEG-lipid in 100% ethanol. Separately, dissolve the mRNA in a 50 mM citrate buffer at pH 4.0[1].

  • Rapid Micromixing: Inject the two phases into a microfluidic mixing cartridge at a 3:1 (Aqueous:Ethanol) volume ratio, maintaining a high total flow rate (e.g., 12 mL/min).

    • Causality: The sudden shift in solvent polarity forces the ionizable lipid (which is positively charged at pH 4.0) to electrostatically bind the negatively charged mRNA. As the hydrophobic collapse occurs, DSPC and PEG-lipid rapidly migrate to the surface to minimize the system's free energy, forming a rigid, stabilizing outer monolayer[1].

  • Dialysis / Tangential Flow Filtration (TFF): Immediately dialyze the formulation against 1X PBS (pH 7.4) to remove ethanol and neutralize the core.

  • Self-Validation Checkpoint:

    • Integrity Assay: Perform a RiboGreen assay in the presence and absence of Triton X-100. A self-validating DSPC-LNP system must show >90% mRNA encapsulation. If EE% is low, it indicates structural failure of the DSPC/Cholesterol shell[1].

Performance Outcomes & Field-Proven Insights

Why DHC-Glu Outperforms DSPC for Proteins: Proteins are massive, structurally delicate, and amphiphilic. Attempting to encapsulate a protein using the DSPC microfluidic method fails because the ethanol required to dissolve DSPC irreversibly denatures most therapeutic proteins. DHC-Glu bypasses this by enabling a purely aqueous, physical-entrapment mechanism (Freeze-Thaw). Furthermore, replacing neutral helper lipids with DHC-Glu provides a net negative surface charge that prevents vesicle aggregation during the harsh extrusion process, acting as both an encapsulation enhancer and a colloidal stabilizer[2].

Why DSPC is Irreplaceable for mRNA-LNPs: For systemic nucleic acid delivery, the LNP must remain near-neutral in circulation to avoid rapid clearance by the reticuloendothelial system (RES) and to prevent toxicity[1]. If DHC-Glu were used for mRNA, its permanent anionic charge would trigger immediate opsonization and clearance. DSPC's zwitterionic nature, combined with its high melting temperature ( Tm​=55∘C ), creates a highly stable, "stealth" bilayer that protects the mRNA from nucleases while allowing endogenous apolipoprotein E (ApoE) to bind, facilitating targeted hepatocyte uptake[1].

References

  • Sou K, Naito Y, Endo T, Takeoka S, Tsuchida E. "Effective encapsulation of proteins into size-controlled phospholipid vesicles using freeze-thawing and extrusion." Biotechnol Prog. 2003 Sep-Oct;19(5):1547-52. URL:[Link]

  • Sakai H, et al. "Preparation of Artificial Red Blood Cells (Hemoglobin Vesicles) Using the Rotation–Revolution Mixer for High Encapsulation Efficiency." ACS Biomater. Sci. Eng. 2021. URL:[Link]

  • Cullis PR, Hope MJ. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. 2017 Jul 5;25(7):1467-1475. URL:[Link]

Sources

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1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
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1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate
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